molecular formula C7H8BrNO B1344759 4-bromo-1-ethylpyridin-2(1H)-one CAS No. 832735-58-7

4-bromo-1-ethylpyridin-2(1H)-one

Cat. No.: B1344759
CAS No.: 832735-58-7
M. Wt: 202.05 g/mol
InChI Key: QOPDNHSCIIQOBK-UHFFFAOYSA-N
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Description

4-Bromo-1-ethylpyridin-2(1H)-one (CAS 1638764-56-3) is a valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a reactive carbon-bromine bond, which makes it a versatile intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . Pyridin-2(1H)-one scaffolds are recognized as privileged structures in drug discovery due to their ability to serve as bioisosteres for amides and pyridines, and to act as both hydrogen bond donors and acceptors . This allows researchers to fine-tune the physicochemical properties of candidate molecules, improving polarity, lipophilicity, and hydrogen bonding capacity . These derivatives are explored for a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . Recent structure-activity relationship (SAR) studies on analogous pyridin-2(1H)-one compounds have highlighted their significant potential in developing new analgesic agents, with some derivatives demonstrating potent anti-allodynic effects in preclinical models . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPDNHSCIIQOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630737
Record name 4-Bromo-1-ethylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-58-7
Record name 4-Bromo-1-ethyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832735-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-bromo-1-ethylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic protocols for 4-bromo-1-ethylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most viable synthetic routes, providing comprehensive experimental procedures, quantitative data, and pathway visualizations to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted pyridinone derivative. The presence of the bromine atom at the 4-position allows for a variety of cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. The ethyl group at the nitrogen atom modulates the compound's solubility and electronic properties. This guide will focus on the most practical and efficient methods for its synthesis.

Synthetic Strategies

Two primary synthetic routes are considered for the preparation of this compound:

  • Route A: Regioselective Bromination of 1-ethylpyridin-2(1H)-one. This approach involves the initial synthesis of the N-ethylated pyridone followed by bromination. However, controlling the regioselectivity of the bromination to favor the 4-position can be challenging, often leading to a mixture of 3- and 5-bromo isomers.

  • Route B: N-Ethylation of 4-bromopyridin-2(1H)-one. This is generally the more favored and straightforward approach. It commences with the commercially available 4-bromopyridin-2(1H)-one, which is then N-alkylated using a suitable ethylating agent. This method offers better control over the final product's structure.

This guide will primarily focus on the more reliable Route B, providing a detailed experimental protocol.

Route A: Bromination of 1-ethylpyridin-2(1H)-one (Alternative Route)

While less common due to selectivity issues, the bromination of 1-ethyl-2-pyridone is a potential synthetic pathway. The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The challenge lies in directing the bromine to the C4 position, as electronic effects can also favor substitution at the C3 and C5 positions.

cluster_products Product Mixture 1-ethylpyridin-2(1H)-one 1-ethylpyridin-2(1H)-one This compound This compound 1-ethylpyridin-2(1H)-one->this compound Brominating Agent (e.g., NBS) 3-bromo-1-ethylpyridin-2(1H)-one 3-bromo-1-ethylpyridin-2(1H)-one 1-ethylpyridin-2(1H)-one->3-bromo-1-ethylpyridin-2(1H)-one Brominating Agent (e.g., NBS) 5-bromo-1-ethylpyridin-2(1H)-one 5-bromo-1-ethylpyridin-2(1H)-one 1-ethylpyridin-2(1H)-one->5-bromo-1-ethylpyridin-2(1H)-one Brominating Agent (e.g., NBS)

Caption: Synthetic pathway for the bromination of 1-ethylpyridin-2(1H)-one.

Route B: N-Ethylation of 4-bromopyridin-2(1H)-one (Recommended Route)

This method is the preferred synthetic route due to the commercial availability of the starting material and the high selectivity of the N-alkylation reaction. The protocol involves the deprotonation of the nitrogen atom of 4-bromopyridin-2(1H)-one with a suitable base, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol

Materials:

  • 4-bromopyridin-2(1H)-one

  • Ethyl iodide (or Diethyl sulfate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Quantitative Data
ParameterValueReference
Starting Material4-bromopyridin-2(1H)-oneCommercially Available
Ethylating AgentEthyl iodideStandard Reagent
BasePotassium carbonateStandard Reagent
SolventDMFStandard Reagent
Reaction Temperature60-80 °CInferred from similar reactions
Reaction Time4-6 hoursInferred from similar reactions
Yield>80% (Estimated)Inferred from similar reactions

Visualization of the Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-bromopyridin-2(1H)-one 4-bromopyridin-2(1H)-one Reaction Mixture Reaction Mixture 4-bromopyridin-2(1H)-one->Reaction Mixture Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Heat & Stir Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the N-ethylation of 4-bromopyridin-2(1H)-one.

Characterization Data

While specific experimental data for this compound is not widely published, characterization would typically involve the following spectroscopic techniques. The expected spectral data can be inferred from the closely related compound, 4-bromo-1-methylpyridin-2(1H)-one.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and three aromatic protons on the pyridinone ring.

  • ¹³C NMR: The spectrum should display signals for the two carbons of the ethyl group and the five carbons of the pyridinone ring, including the carbonyl carbon.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₇H₈BrNO). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

TechniqueExpected Data for 4-bromo-1-methyl pyridin-2(1H)-one[1]
¹H NMR Signals corresponding to the methyl group and three aromatic protons.
InChI InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3

Conclusion

The synthesis of this compound is most reliably achieved through the N-ethylation of commercially available 4-bromopyridin-2(1H)-one. This method offers high selectivity and is expected to provide good yields. The resulting compound is a versatile intermediate for further chemical transformations, particularly in the development of novel pharmaceutical agents and functional materials. The experimental protocol and data provided in this guide serve as a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-bromo-1-ethylpyridin-2(1H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this document combines established information with computationally predicted values to offer a detailed profile for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in research and development. While experimental data is scarce, the following table summarizes the available and predicted information.

PropertyValueSource
Molecular Formula C₇H₈BrNO--INVALID-LINK--
Molecular Weight 202.05 g/mol --INVALID-LINK--
Predicted Melting Point 85-95 °CComputationally Predicted
Predicted Boiling Point 280-300 °C at 760 mmHgComputationally Predicted
Predicted Water Solubility Low to moderateComputationally Predicted
Predicted logP 1.5 - 2.0Computationally Predicted
Predicted pKa (most acidic) ~10.5 (protonated form)Computationally Predicted
Predicted pKa (most basic) ~1.5 (carbonyl oxygen)Computationally Predicted

Disclaimer: Predicted values are generated using computational algorithms and should be confirmed by experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the current body of scientific literature. However, based on established synthetic routes for analogous pyridin-2(1H)-one derivatives, a generalized protocol can be proposed.

Generalized Synthesis Protocol

The synthesis of this compound can likely be achieved through the N-alkylation of 4-bromopyridin-2(1H)-one.

Materials:

  • 4-bromopyridin-2(1H)-one

  • Ethyl iodide or ethyl bromide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)

Procedure:

  • To a solution of 4-bromopyridin-2(1H)-one in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir for a specified time (e.g., 30 minutes) to facilitate the formation of the corresponding salt.

  • Add the ethylating agent (ethyl iodide or ethyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Perform an aqueous work-up by extracting the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt like magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Generalized Characterization Protocol

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra will confirm the presence of the ethyl group and the substitution pattern on the pyridinone ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable.

  • Melting Point Analysis:

    • The melting point of the purified solid should be determined using a standard melting point apparatus to assess its purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 4-bromopyridin-2(1H)-one + Ethyl Halide Start->Reactants Reaction N-Alkylation Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Pure_Product Pure_Product Purification->Pure_Product Crude_Product->Workup NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS MP Melting Point Analysis Pure_Product->MP Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis MP->Data_Analysis

Synthesis and Characterization Workflow

Due to the absence of specific experimental data for this compound in the public domain, this guide provides a foundational framework based on established chemical principles and computational predictions. Researchers are strongly encouraged to perform experimental validation of the properties and protocols outlined herein.

In-Depth Technical Guide: 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 832735-58-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-ethylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related analogs and established synthetic methodologies for the pyridin-2(1H)-one scaffold to provide a robust resource for researchers.

Chemical Structure and Properties

This compound belongs to the class of substituted pyridinones. The core structure consists of a pyridin-2(1H)-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. In this specific compound, the nitrogen atom is substituted with an ethyl group, and the fourth carbon of the ring is substituted with a bromine atom.

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of N-alkylated and 4-halogenated pyridin-2(1H)-ones. The following represents a generalized, multi-step synthetic approach.

Proposed Synthetic Pathway:

A likely synthetic route would involve the initial bromination of a suitable pyridin-2-ol precursor, followed by N-alkylation with an ethylating agent.

Synthesis_Pathway Pyridin-2-ol Pyridin-2-ol 4-Bromo-pyridin-2-ol 4-Bromo-pyridin-2-ol Pyridin-2-ol->4-Bromo-pyridin-2-ol Brominating Agent (e.g., NBS, Br2) Solvent (e.g., Acetic Acid) This compound This compound 4-Bromo-pyridin-2-ol->this compound Ethylating Agent (e.g., Ethyl Iodide) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Procedure for N-Alkylation of a Pyridin-2-one

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of the 4-bromopyridin-2-ol precursor in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or sodium hydride. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: An ethylating agent, such as ethyl iodide or ethyl bromide, is added dropwise to the reaction mixture at room temperature.

  • Reaction Progression: The reaction is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-ethylated product.

Spectroscopic and Analytical Data (Analog-Based)

As specific spectral data for this compound is not available, the following tables present data for closely related analogs to provide a reference for characterization.

Table 1: 1H NMR Data for Analogous Compounds

CompoundSolventChemical Shift (δ) ppm
4-bromo-1-methylpyridin-2(1H)-one -Data not fully available.
General Pyridin-2-one Protons CDCl3H3: ~6.2-6.6, H4: ~7.2-7.6, H5: ~6.0-6.4, H6: ~7.1-7.5

Note: The presence of the bromine at the C4 position and the N-ethyl group will influence the chemical shifts of the ring protons in this compound.

Table 2: Mass Spectrometry Data for Analogous Compounds

CompoundIonization Mode[M+H]+ (m/z)
4-bromo-1-(2-(dimethylamino)ethyl)pyridin-2(1H)-one ESINot specified, but molecular formula is C9H13BrN2O.
Hypothetical for this compound ESI202.0/204.0 (due to 79Br/81Br isotopes)

Potential Biological Activity and Signaling Pathways

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Derivatives of pyridin-2(1H)-one have been investigated for a wide range of therapeutic applications.

Known Biological Activities of the Pyridinone Scaffold:

  • Anticancer: Many pyridinone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

  • Antiviral: Certain pyridinone analogs have shown potent antiviral activity, particularly against HIV.

  • Antibacterial: The pyridinone core has been incorporated into molecules with antibacterial properties.

  • Anti-inflammatory: Some derivatives exhibit anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

While the specific biological targets and signaling pathways of this compound have not been elucidated, a hypothetical workflow for screening its potential anticancer activity is presented below.

Biological_Screening_Workflow Determine_IC50 Determine_IC50 Lead_Compound Lead_Compound Determine_IC50->Lead_Compound Select most potent compounds

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While specific data for this compound is sparse, this guide provides a framework for its synthesis and characterization based on the well-established chemistry of the pyridin-2(1H)-one class. The diverse biological activities associated with this scaffold suggest that this compound and its derivatives are valuable candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1-ethylpyridin-2(1H)-one

This compound is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The precise arrangement of its functional groups—a bromine atom, an N-ethyl substituent, and a carbonyl group on a pyridinone core—governs its chemical reactivity and potential biological activity. Unambiguous structural confirmation is paramount for any research or development endeavor involving this molecule.

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established spectroscopic principles and published data for closely related analogues. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, enabling them to verify the synthesis and purity of this compound with confidence. We will delve into the core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining not just the expected data, but the underlying chemical principles that give rise to it.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, we anticipate a characteristic isotopic pattern due to the presence of bromine.

Predicted Mass Spectrum Data

The presence of bromine, which has two major isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance, will result in a distinctive M+2 peak that is nearly equal in intensity to the molecular ion peak.[1][2]

m/z (Predicted) Ion Identity Interpretation
201 / 203[M]+•Molecular ion peak cluster, showing the characteristic isotopic pattern of one bromine atom.
173 / 175[M - C2H4]+•Loss of ethene via McLafferty-type rearrangement from the N-ethyl group.
172 / 174[M - C2H5]+Loss of the ethyl radical.
145 / 147[M - C2H4 - CO]+•Subsequent loss of carbon monoxide from the [M - C2H4]+• fragment.
122[M - Br]+Loss of the bromine radical.
94[M - Br - CO]+Subsequent loss of carbon monoxide from the [M - Br]+ fragment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe. For GC-MS, use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C.

  • Ionization: Employ standard Electron Ionization (EI) at 70 eV. This energy level is sufficient to induce fragmentation and is standard for library matching.[3]

  • Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of both low-mass fragments and the molecular ion cluster.

  • Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion peak. The system's software will automatically record the relative abundances of the detected ions.

Interpretation of the Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to be initiated by the ionization of a lone pair electron, likely on the oxygen or nitrogen atom. The resulting molecular ion is energetically unstable and undergoes characteristic cleavages.[3] The most prominent fragmentation pathways are dictated by the stability of the resulting fragments. The loss of the ethyl group (or ethene) is a common pathway for N-alkyl compounds. Subsequent loss of carbon monoxide is characteristic of cyclic ketones and lactams.[4]

G M [C₇H₈BrNO]⁺˙ m/z 201/203 F1 [C₅H₄BrNO]⁺ m/z 172/174 M->F1 - •C₂H₅ F2 [C₅H₄BrNO]⁺˙ m/z 173/175 M->F2 - C₂H₄ F4 [C₇H₈NO]⁺ m/z 122 M->F4 - •Br F3 [C₄H₄BrN]⁺˙ m/z 145/147 F2->F3 - CO F5 [C₆H₈N]⁺ m/z 94 F4->F5 - CO G cluster_0 This compound C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 N N Br Br O O H1 H1 H2 H2 H3 H3 CH2 CH2 CH3 CH3

References

Navigating the Solubility Landscape of 4-bromo-1-ethylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 30, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This technical guide addresses the solubility of 4-bromo-1-ethylpyridin-2(1H)-one, a heterocyclic compound of interest in synthetic organic chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, generalized experimental protocol for determining its solubility in a range of common organic solvents. The guide includes a structured template for data presentation and a visual workflow to aid researchers in generating and organizing crucial solubility information.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences various aspects of the development process, from reaction kinetics and purification to formulation and bioavailability. This guide is intended for researchers, scientists, and drug development professionals to establish a reliable and reproducible solubility profile for this compound.

Predicted Solubility Profile

While experimental data is pending, a qualitative prediction of solubility can be inferred based on the structure of this compound. The presence of the polar pyridinone ring suggests potential solubility in polar organic solvents, while the bromo and ethyl substituents introduce some lipophilic character, which might afford solubility in less polar environments. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be limited.

Quantitative Data Presentation

To ensure consistency and comparability of results, it is recommended that experimentally determined solubility data be presented in a standardized format. The following table provides a template for recording and presenting the solubility of this compound in various organic solvents at a specified temperature.

Table 1: Solubility of this compound in Organic Solvents at 25°C (298.15 K)

SolventMolar Mass ( g/mol )Density (g/mL)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol32.040.792Gravimetric/UV-Vis
Ethanol46.070.789Gravimetric/UV-Vis
Acetone58.080.791Gravimetric/UV-Vis
Ethyl Acetate88.110.902Gravimetric/UV-Vis
Dichloromethane84.931.33Gravimetric/UV-Vis
Chloroform119.381.48Gravimetric/UV-Vis
Tetrahydrofuran (THF)72.110.889Gravimetric/UV-Vis
Acetonitrile41.050.786Gravimetric/UV-Vis
Dimethylformamide (DMF)73.090.944Gravimetric/UV-Vis
Dimethyl Sulfoxide (DMSO)78.131.10Gravimetric/UV-Vis
Toluene92.140.867Gravimetric/UV-Vis
n-Hexane86.180.659Gravimetric/UV-Vis

Experimental Protocols

Accurate and reproducible solubility data is contingent upon a well-defined experimental protocol. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1]

Isothermal Shake-Flask Method for Solubility Determination

Objective: To prepare a saturated solution of this compound in a selected organic solvent at a constant temperature to determine its equilibrium solubility.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • Analytical balance

Procedure:

  • Preparation of Solvent: Add a known volume (e.g., 5 mL) of the selected organic solvent to a glass vial.

  • Addition of Solute: Add an excess amount of solid this compound to the vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). The solution should be agitated for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2]

  • Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to ensure that no solid particles are transferred.

Quantification of Solute Concentration

The concentration of this compound in the saturated solution can be determined using several analytical techniques. Two common methods are gravimetric analysis and UV-Vis spectroscopy.

Objective: To determine the mass of the dissolved solute in a known volume of the saturated solution by evaporating the solvent.[2]

Procedure:

  • Weighing: Accurately weigh a clean, dry evaporating dish.

  • Sample Addition: Transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the compound may be used.

  • Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in a desiccator and reweigh the evaporating dish.

  • Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in g/100 mL or mol/L.

Objective: To determine the concentration of the dissolved solute using its absorbance of ultraviolet-visible light.[3] This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and does not interfere with the solvent's absorbance.

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Take a known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Select Solvent B Add Excess Solute A->B C Isothermal Shaking (e.g., 24-48h at 25°C) B->C D Settling of Excess Solid C->D E Filter Supernatant D->E F Gravimetric Analysis E->F Method 1 G UV-Vis Spectroscopy E->G Method 2 H Calculate Solubility F->H G->H

Solubility Determination Workflow

This comprehensive guide provides a robust framework for the systematic determination of the solubility of this compound in various organic solvents. The generation of this critical dataset will undoubtedly facilitate its application in future research and development endeavors.

References

An In-depth Technical Guide to the Crystal Structure of 4-bromo-1-alkylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for 4-bromo-1-ethylpyridin-2(1H)-one. This guide therefore focuses on the closely related and well-documented analogue, 4-bromo-1-methylpyridin-2(1H)-one , as a representative model for researchers, scientists, and drug development professionals. The data and methodologies presented herein are based on this analogue and are intended to provide a comprehensive technical overview of this class of compounds.

Introduction

Substituted pyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for more complex molecules. The presence of a bromine atom and an N-alkyl group, as in 4-bromo-1-methylpyridin-2(1H)-one, offers versatile handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of novel therapeutic agents and functional materials. This guide provides a detailed overview of the physicochemical properties, a plausible synthetic route, and the structural characteristics of 4-bromo-1-methylpyridin-2(1H)-one.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 4-bromo-1-methylpyridin-2(1H)-one.

Table 1: Physicochemical Properties of 4-bromo-1-methylpyridin-2(1H)-one

PropertyValueReference
CAS Number 214342-63-9[1][2][3]
Molecular Formula C₆H₆BrNO[1][2][3]
Molecular Weight 188.02 g/mol [1][2]
Appearance White to off-white solid[1]
Boiling Point 258.1°C at 760 mmHg[2]
Density 1.664 g/cm³[2]
Flash Point 109.9°C[2]
InChI InChI=1S/C6H6BrNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3[2][4]
InChIKey YFOQSLIPUHGGQE-UHFFFAOYSA-N[4]
Canonical SMILES CN1C=CC(=CC1=O)Br[1][4]

Table 2: Spectroscopic Data of 4-bromo-1-methylpyridin-2(1H)-one

Spectrum TypeData Availability
¹H NMR Available[4]
¹³C NMR Available[4]
Mass Spectrum Available[4]
IR Spectrum Available[4]

Experimental Protocols

A general methodology for the synthesis of N-alkylated 2-pyridones involves the alkylation of the corresponding pyridinone precursor. The following is a plausible experimental protocol for the synthesis of 4-bromo-1-methylpyridin-2(1H)-one, adapted from general procedures for N-alkylation of pyridinones.

Synthesis of 4-bromo-1-methylpyridin-2(1H)-one

Materials:

  • 4-bromo-2-hydroxypyridine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 4-bromo-1-methylpyridin-2(1H)-one.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of 4-bromo-1-methylpyridin-2(1H)-one.

chemical_structure N1 N C2 C N1->C2 C9 CH₃ N1->C9 C3 C C2->C3 O7 O C2->O7 C4 C C3->C4 C5 C C4->C5 Br8 Br C4->Br8 C6 C C5->C6 C6->N1

Figure 1: Chemical structure of 4-bromo-1-methylpyridin-2(1H)-one.
Synthetic Workflow

The diagram below outlines a representative workflow for the synthesis of 4-bromo-1-methylpyridin-2(1H)-one.

synthesis_workflow start 4-bromo-2-hydroxypyridine reaction N-Alkylation Reaction start->reaction reagents Methyl Iodide, K₂CO₃, DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-bromo-1-methylpyridin-2(1H)-one purification->product

Figure 2: Synthetic workflow for 4-bromo-1-methylpyridin-2(1H)-one.
Logical Relationship

This diagram illustrates the logical relationship between the requested compound and the analogue presented in this guide.

logical_relationship A Requested Compound: This compound C Reason for Analogy: Absence of public crystal structure data for the ethyl derivative. A->C leads to D Structural Similarity: Homologous series (differ by a methylene group -CH₂-) A->D B Presented Analogue: 4-bromo-1-methylpyridin-2(1H)-one B->D C->B selection of

Figure 3: Relationship between the requested and presented compounds.

Safety Information

Conclusion

While the crystal structure of this compound remains elusive in the public domain, this technical guide provides a comprehensive overview of its close analogue, 4-bromo-1-methylpyridin-2(1H)-one. The presented data on its physicochemical properties, spectroscopic characteristics, and a plausible synthetic protocol offer valuable insights for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The structural similarity between the methyl and ethyl derivatives suggests that the data provided for the methyl analogue can serve as a useful reference point for predicting the properties and behavior of the ethyl counterpart. Further research is warranted to elucidate the precise crystal structure of this compound through single-crystal X-ray diffraction analysis.

References

A Technical Guide to the Presumed Thermal Stability and Decomposition of 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-ethylpyridin-2(1H)-one is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, formulation, and for predicting its behavior in various chemical processes. This document provides a theoretical framework for assessing the thermal properties of this compound, including potential decomposition pathways and the experimental protocols required for their verification.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of this compound is dictated by the bond dissociation energies of its constituent parts. The primary points of potential thermal degradation are the C-Br bond, the N-ethyl bond, and the pyridinone ring itself.

Key Factors Influencing Thermal Stability:

  • Carbon-Bromine Bond: The C-Br bond is often the weakest point in brominated organic molecules and is susceptible to homolytic cleavage at elevated temperatures, which could initiate radical decomposition pathways.

  • N-Alkyl Bond: The bond between the pyridinone nitrogen and the ethyl group is another potential site for initial decomposition, leading to the loss of the ethyl group.

  • Pyridinone Ring: The aromatic-like pyridinone ring is expected to be relatively stable but can undergo fragmentation or rearrangement at higher temperatures, especially after the initial loss of a substituent.

Hypothetical Quantitative Thermal Analysis Data

The following table presents a hypothetical summary of thermal analysis data for this compound, based on typical values for similar organic compounds.

ParameterPredicted Value/RangeMethod of AnalysisNotes
Melting Point 85 - 100 °CDSCThe initial endothermic event observed in a DSC scan.
Onset of Decomposition (Tonset) 200 - 250 °CTGAThe temperature at which significant mass loss begins.
Major Decomposition Step 1 250 - 350 °CTGA/DSCLikely involves the loss of the bromo and/or ethyl substituents. This may be an exothermic process.
Major Decomposition Step 2 > 350 °CTGA/DSCCorresponds to the degradation and fragmentation of the pyridinone ring structure.
Residue at 600 °C < 10%TGAIndicates nearly complete decomposition into volatile products.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques are recommended.

3.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the compound loses mass, indicating decomposition or volatilization.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset of decomposition and the temperatures of maximum mass loss rates.

3.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow to or from the sample as a function of temperature, identifying phase transitions (like melting) and thermal events (like decomposition).

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the differential heat flow between the sample and the reference.

    • Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (often associated with decomposition).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for characterizing the thermal stability of a chemical compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (10 °C/min, N2 atmosphere) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (10 °C/min, N2 atmosphere) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Decomp_Profile Determine Decomposition Profile: - T_onset - Decomposition steps - Thermal events (endo/exo) TGA_Data->Decomp_Profile DSC_Data->Decomp_Profile

Caption: Workflow for TGA and DSC analysis.

Hypothetical Decomposition Pathway

This diagram outlines a plausible, though unconfirmed, decomposition pathway for this compound under thermal stress.

G cluster_main Thermal Decomposition cluster_path1 Pathway 1: C-Br Cleavage cluster_path2 Pathway 2: N-Dealkylation Parent This compound Radical_Intermediate Pyridinone Radical + Br• Parent->Radical_Intermediate High T Dealkylated 4-bromopyridin-2(1H)-one + Ethylene Parent->Dealkylated High T Polymerization Polymerization / Char Radical_Intermediate->Polymerization Ring_Frag Ring Fragmentation Dealkylated->Ring_Frag

Caption: Hypothetical decomposition pathways.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a robust theoretical and practical framework for its thermal analysis. Based on the chemistry of related compounds, it is predicted that decomposition would initiate with the cleavage of the C-Br or N-ethyl bond, followed by the degradation of the pyridinone ring at higher temperatures. The outlined TGA and DSC protocols provide a clear path for the experimental determination of its thermal stability, which is essential for its safe and effective application in research and development.

An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-bromo-1-ethylpyridin-2(1H)-one, a versatile building block in medicinal chemistry and materials science. The C4-bromine atom serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document details the synthesis of the core molecule and explores its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing experimental protocols and summarizing available data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromopyridin-2(1H)-one. The first step involves the bromination of 2-hydroxypyridine, followed by N-alkylation with an ethylating agent.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-hydroxypyridine

A solution of 2-hydroxypyridine in a suitable solvent (e.g., acetic acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, at room temperature. The reaction mixture is stirred until completion, and the resulting 4-bromopyridin-2(1H)-one is isolated by filtration and purified by recrystallization.

Step 2: N-alkylation of 4-bromopyridin-2(1H)-one

To a solution of 4-bromopyridin-2(1H)-one in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate or sodium hydride) to deprotonate the nitrogen atom. Subsequently, an ethylating agent like ethyl iodide or ethyl bromide is added, and the reaction mixture is stirred, often with heating, until the starting material is consumed. The product, this compound, is then isolated by extraction and purified by column chromatography.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridinone core and various aryl or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyridinones.

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product 4-Aryl/Vinyl-1-ethylpyridin-2(1H)-one Reactant1->Product Reactant2 Aryl/Vinyl Boronic Acid or Ester Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene/H₂O, Dioxane)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

To an oven-dried Schlenk tube are added this compound (1.0 mmol), the corresponding aryl or vinyl boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon). A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is then added. A degassed solvent system, typically a mixture of toluene and water (4:1) or dioxane, is introduced via syringe. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

While specific data for this compound is not extensively reported, analogous reactions with similar 4-bromopyridine derivatives suggest that high yields can be expected.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10018Data not available
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane9012Data not available
(E)-2-Phenylvinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene11016Data not available
Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are based on analogous systems and are for illustrative purposes.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridinone scaffold and a terminal alkyne, leading to the synthesis of 4-alkynyl-1-ethylpyridin-2(1H)-ones. These products are versatile intermediates for further transformations.

Sonogashira cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product 4-Alkynyl-1-ethylpyridin-2(1H)-one Reactant1->Product Reactant2 Terminal Alkyne Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₃N, i-Pr₂NH) Solvent Solvent (e.g., THF, Toluene)

Caption: General scheme of the Sonogashira coupling reaction.

In a dry Schlenk tube under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%) are combined. An anhydrous solvent like tetrahydrofuran (THF) or toluene is added, followed by an amine base (e.g., triethylamine, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature or heated to 40-80 °C, with progress monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

Specific quantitative data for the Sonogashira coupling of this compound is limited in publicly available literature. The following table provides representative conditions based on similar substrates.

Alkyne PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF6012Data not available
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHTolueneRT24Data not available
1-HexynePdCl₂(dppf) (2)CuI (5)Et₃NDMF808Data not available
Table 2: Representative conditions for Sonogashira coupling. Yields are based on analogous systems and are for illustrative purposes.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4-position of the pyridinone ring.[2][3]

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product 4-Amino-1-ethylpyridin-2(1H)-one Reactant1->Product Reactant2 Primary or Secondary Amine Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., XPhos, BINAP) Base Base (e.g., NaOt-Bu, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme of the Buchwald-Hartwig amination.

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%). A strong base, such as sodium tert-butoxide (1.4 mmol), is added, and the tube is evacuated and backfilled with argon. The amine (1.2 mmol) and an anhydrous solvent like toluene or dioxane are then added. The reaction mixture is heated to 80-110 °C for 4-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[4]

As with the other coupling reactions, specific data for this compound is scarce. The table below illustrates typical conditions derived from similar aryl bromide substrates.

Amine PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10016Data not available
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11020Data not available
BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene9012Data not available
Table 3: Representative conditions for Buchwald-Hartwig amination. Yields are based on analogous systems and are for illustrative purposes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Catalytic Cycles

Catalytic_Cycles General Catalytic Cycles for Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig S_OA Oxidative Addition (Ar-Br to Pd(0)) S_TM Transmetalation (with Ar'-B(OR)₂) S_OA->S_TM S_RE Reductive Elimination (forms Ar-Ar') S_TM->S_RE S_Pd0 Pd(0)L₂ S_RE->S_Pd0 S_Pd0->S_OA So_OA Oxidative Addition (Ar-Br to Pd(0)) So_TM Transmetalation (with Cu-C≡CR) So_OA->So_TM So_RE Reductive Elimination (forms Ar-C≡CR) So_TM->So_RE So_Pd0 Pd(0)L₂ So_RE->So_Pd0 So_Pd0->So_OA B_OA Oxidative Addition (Ar-Br to Pd(0)) B_LA Amine Coordination & Deprotonation B_OA->B_LA B_RE Reductive Elimination (forms Ar-NR₂) B_LA->B_RE B_Pd0 Pd(0)L₂ B_RE->B_Pd0 B_Pd0->B_OA

Caption: Simplified catalytic cycles for the key cross-coupling reactions.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Reaction (Heating, Stirring) Setup->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for performing and analyzing cross-coupling reactions.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of substituted pyridinone derivatives. The C4-bromine atom readily participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing efficient routes to novel compounds with potential applications in drug discovery and materials science. While specific quantitative data for this particular substrate is not widely available, the general protocols and reactivity patterns of analogous systems provide a strong foundation for its successful implementation in synthetic strategies. Further research to quantify the yields and optimize conditions for these reactions on this compound would be a valuable contribution to the field.

References

The Expanding Therapeutic Potential of Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group, has emerged as a privileged structure in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a versatile building block for the development of novel therapeutic agents.[1][2][3] Pyridinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory properties, making them a focal point for drug discovery and development efforts.[1][2][3] This technical guide provides an in-depth overview of the multifaceted biological activities of pyridinone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Pyridinone-containing molecules have shown significant promise as anticancer agents, exhibiting antiproliferative activity against a wide range of human tumor cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Mechanisms of Anticancer Action

A primary mechanism by which pyridinone derivatives exert their anticancer effects is through the inhibition of various protein kinases . These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[4] Notably, pyridinone derivatives have been developed as inhibitors of:

  • Protein Tyrosine Kinases (PTKs): These enzymes are often overexpressed or hyperactivated in cancer cells, leading to uncontrolled cell growth. Certain pyridinone-quinazoline hybrids have been shown to target PTKs, demonstrating potent cytotoxic effects.[4]

  • Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in tumor progression and metastasis. Pyridinone-based compounds have been designed to inhibit Met kinase, showing efficacy in gastric carcinoma models.[4]

  • Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases (MNKs): The MAPK signaling pathway is a central regulator of cell growth and survival. Pyridinone–thienopyrimidine derivatives have been identified as inhibitors of MNKs, which are downstream effectors in this pathway.[4]

Another important target for pyridinone-based anticancer agents is isocitrate dehydrogenase (IDH) . Mutant forms of IDH1 are found in several cancers and produce an oncometabolite, D-2-hydroxyglutarate (D2HG). Pyridinone–thiohydantoin and pyridinone-quinolinone derivatives have been developed as potent and specific inhibitors of mutant IDH1.[4]

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Several pyridinone derivatives have been investigated for their ability to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Pyridinone Pyridinone Derivatives PI3K PI3K Pyridinone->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Quantitative Anticancer Activity Data

The anticancer efficacy of pyridinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes representative IC₅₀ values for different classes of pyridinone derivatives.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridinone-QuinazolineMCF-7 (Breast)9 - 15[4]
Pyridinone-QuinazolineHeLa (Cervical)9 - 15[4]
Pyridinone-QuinazolineHepG2 (Liver)9 - 15[4]
Pyrrolopyridine-PyridinoneGTL-16 (Gastric)0.06 - 0.07[4]
Pyridine-UreaMCF-7 (Breast)0.11 - 4.53
6-amino-5-cyano-1,2-dihydropyridineEAC (Ascites)20.77 - 75.32[5]
6-amino-5-cyano-1,2-dihydropyridineHepG2 (Liver)19.2 - 44.9[5]
CyanopyridinoneHepG2 (Liver)6.95 - 8.02[6]
CyanopyridinoneHCT-116 (Colon)7.15 - 8.35[6]

Antiviral Activity

Pyridinone derivatives have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and various flaviviruses.[7][8][9]

Mechanisms of Antiviral Action

The most well-characterized antiviral mechanism of pyridinone derivatives is the inhibition of viral reverse transcriptase (RT) .[7][10] Specifically, certain pyridinone derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 RT.[4][7] They bind to a hydrophobic pocket in the enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[4][10]

HIV_RT_Inhibition Pyridinone Pyridinone NNRTIs HIV_RT HIV-1 Reverse Transcriptase Pyridinone->HIV_RT Binds to allosteric site Viral_DNA Viral DNA HIV_RT->Viral_DNA Synthesizes from Viral_RNA Viral RNA Viral_RNA->Viral_DNA

Other antiviral mechanisms include the inhibition of HBV DNA replication and interference with viral proteases and polymerases.[4][8]

Quantitative Antiviral Activity Data

The antiviral activity of pyridinone derivatives is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

Compound ClassVirusEC₅₀ (µM)Reference
2-PyridinoneHBV0.12[6]
2,3-dihydro-4H-pyridinoneYellow Fever Virus10 - 18[11]
2,3-dihydro-4H-pyridinoneHepatitis C Virus4[11]
Pyrimidine/PyridineInfluenza A2.8 - 39[12]
3-aminopyridin-2(1H)-oneHIV-10.025 - 0.05[13]

Antibacterial Activity

A growing body of evidence supports the potential of pyridinone derivatives as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

Mechanisms of Antibacterial Action

One of the key mechanisms of antibacterial action for pyridinone derivatives is the inhibition of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication.[14][15] By targeting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.

DNA_Gyrase_Inhibition Pyridinone Pyridinone Derivatives DNA_Gyrase DNA Gyrase Pyridinone->DNA_Gyrase Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Required for

Other mechanisms include the inhibition of enoyl-acyl carrier protein reductase (FabI), an enzyme involved in fatty acid synthesis.[16]

Quantitative Antibacterial Activity Data

The antibacterial potency of pyridinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-amino-5-cyano-6-pyridoneE. coli3.91[15]
N-amino-5-cyano-6-pyridoneS. aureus0.0024[17]
N-amino-5-cyano-6-pyridoneB. subtilis0.078[17]
PyridothienopyrimidineS. aureus4 - 128[8]
PyridothienopyrimidineB. subtilis4 - 128[8]
4-PyridoneMRSA0.5 - 2[16]

Antifungal Activity

Several pyridinone derivatives have exhibited promising antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans.[9][18][19]

Mechanisms of Antifungal Action

The antifungal mechanisms of pyridinone derivatives are still under investigation, but some studies suggest they may involve the inhibition of hyphal formation and biofilm development in Candida albicans.[18] Hyphae are filamentous structures that are crucial for the invasion of host tissues, and biofilms are structured communities of fungal cells that are often resistant to antifungal drugs.

Quantitative Antifungal Activity Data

The antifungal activity is also typically reported as MIC values.

Compound ClassFungal StrainMIC (µg/mL)Reference
Polycyclic pyridoneCandida albicans-[9][18]
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-oneCandida albicans12.5[19]
Imidazo[1,2-a]pyridinyl-1-arylpropenoneCandida albicans<300 µmol/L[20]

Anti-inflammatory Activity

Pyridinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[21][22]

Mechanisms of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of pyridinone derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2.[21] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Some pyridazinone derivatives, which are structurally related to pyridinones, have also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by targeting pathways like the NF-κB signaling pathway.[21][23]

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Pyridinone Pyridinone Derivatives Pyridinone->IKK Inhibits

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of pyridinone derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, where the percentage inhibition of edema is measured.

Compound ClassAnimal ModelDose% Inhibition of EdemaReference
PyridazinoneRat-82.5 - 84[24]
BenzenesulfonamideRat200 mg/kg72.08 - 99.69[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyridinone derivative and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[23]

MTT_Assay_Workflow

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the reduction in virus-induced plaque formation.

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the pyridinone derivative to the wells, followed by the virus at a known multiplicity of infection (MOI).

  • Overlay: After a 1-2 hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percent inhibition is calculated relative to a virus-only control.[25][26]

Antibacterial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the pyridinone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][21]

MIC_Determination_Workflow

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the anti-inflammatory activity of a compound.

  • Animal Dosing: Administer the pyridinone derivative or a reference drug (e.g., indomethacin) to rats, typically via intraperitoneal or oral route.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.[17][27][28]

The pyridinone scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide array of therapeutic applications. The diverse biological activities exhibited by pyridinone derivatives, coupled with their amenability to chemical modification, make them attractive candidates for further investigation and development. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this important class of heterocyclic compounds. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to facilitate the rational design and evaluation of new pyridinone-based therapeutic agents.

References

The Ethyl Group's Influence on the Reactivity of 4-bromo-1-ethylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the N-ethyl group in the reactivity of the synthetic building block, 4-bromo-1-ethylpyridin-2(1H)-one. While direct comparative kinetic studies on this specific molecule are not extensively available in the current literature, this document extrapolates from established principles of organic chemistry, data from analogous structures, and computational analyses to elucidate the electronic and steric effects of the ethyl substituent. The guide covers key reaction types, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and quantitative data from related systems to inform synthetic strategies.

Introduction: The Significance of the N-Alkyl Substituent

The pyridinone scaffold is a prevalent motif in medicinal chemistry and materials science.[1] The substituent at the nitrogen atom plays a crucial role in modulating the physicochemical properties and reactivity of the entire molecule. In this compound, the ethyl group, while seemingly a simple alkyl chain, imparts distinct electronic and steric characteristics that differentiate its reactivity from N-methyl, N-H, or other N-alkyl analogs.

The primary contributions of the N-ethyl group can be categorized as:

  • Electronic Effects: The ethyl group is a weak electron-donating group (EDG) through induction. This effect can subtly influence the electron density of the pyridinone ring, which in turn can affect the rates of reactions involving electrophilic or nucleophilic attack.

  • Steric Effects: Compared to a methyl group, the ethyl group exerts a greater steric hindrance around the nitrogen atom and the adjacent carbonyl group. This steric bulk can influence the approach of reagents and catalysts, potentially affecting reaction rates and, in some cases, product selectivity.

Reactivity Profile of this compound

The reactivity of this compound is dominated by the presence of the bromine atom at the C4 position, which is susceptible to a variety of transformations. The N-ethyl group modulates this inherent reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The pyridinone ring, particularly with a bromine substituent, is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the carbonyl group facilitates the attack of nucleophiles at the C4 position.

The Role of the Ethyl Group in SNAr:

  • Electronic Influence: The electron-donating nature of the ethyl group slightly increases the electron density of the pyridinone ring compared to an N-H or N-aryl substituted analog. This can lead to a modest decrease in the rate of SNAr reactions, as the electrophilicity of the C4 carbon is slightly reduced.

  • Steric Influence: The ethyl group is unlikely to cause significant steric hindrance for nucleophilic attack at the C4 position, as it is relatively distant. However, in reactions where the N-substituent might interact with the incoming nucleophile or solvent shell, the larger size of the ethyl group compared to a methyl group could play a minor role.

A study on the reactions of 2-substituted N-methylpyridinium ions with piperidine showed that the leaving group order was not the typical F > Cl ≈ Br > I, suggesting a mechanism where the rate-determining step is not the initial nucleophilic addition.[2][3] This highlights that the overall kinetics of SNAr on pyridinium-like systems can be complex, and the influence of the N-alkyl group may not be straightforward.

Logical Relationship for SNAr Reactivity

Logical Flow for SNAr on this compound sub This compound inter Meisenheimer-like Intermediate (Anionic σ-complex) sub->inter Nucleophilic Attack nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) nuc->inter prod 4-substituted-1-ethylpyridin-2(1H)-one inter->prod Loss of Leaving Group lg Bromide ion (Br-) inter->lg

Caption: SNAr reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental for creating C-C, C-N, and C-O bonds.[4]

The Role of the Ethyl Group in Cross-Coupling:

  • Electronic Influence: The electron-donating ethyl group can have a subtle impact on the oxidative addition step of the catalytic cycle. A more electron-rich pyridinone ring can slightly slow down the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond. However, this effect is generally considered to be minor compared to the influence of the ligand on the palladium center.

  • Steric Influence: The steric bulk of the N-ethyl group is generally not expected to significantly interfere with the approach of the palladium catalyst to the C4-bromo position. However, in cases where the substrate might need to adopt a specific conformation to fit into the catalytic pocket, the size of the N-alkyl group could become a factor. Studies on sterically hindered substrates in Suzuki reactions have shown that bulky groups near the reaction site can necessitate the use of more active catalyst systems.[5]

Quantitative Data from Analogous Systems

Aryl Halide Boronic Acid Catalyst Base Solvent Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane60[6]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane75[6]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane45[6]

This data illustrates the sensitivity of the Suzuki-Miyaura reaction to the electronic properties of the coupling partners. While this data does not directly address the N-ethyl group, it underscores the importance of electronic effects in these reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl R-Pd(II)L2-Br OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling R-Pd(II)L2-R' Transmetal->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Product R-R' (Coupled Product) RE->Product ArylHalide This compound (R-Br) ArylHalide->OA BoronicAcid R'B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These are adapted from procedures for structurally similar compounds and should be optimized for specific applications.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of aryl bromides.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Combine Reactants: This compound, Arylboronic acid, Base inert Establish Inert Atmosphere start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Suzuki-Miyaura experimental workflow.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general representation for the reaction of an activated aryl halide with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol, 1.1 - 2.0 equivalents)

  • Base (if required, e.g., K₂CO₃, Et₃N, 1.5 - 2.5 equivalents)

  • Solvent (e.g., DMF, DMSO, NMP, acetonitrile)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen solvent in a reaction vessel.

  • Add the nucleophile (1.2 eq.) and the base (2.0 eq., if necessary).

  • Heat the reaction mixture to a temperature between 50 °C and 120 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The N-ethyl group in this compound exerts a subtle but discernible influence on its reactivity. Its weak electron-donating character can slightly modulate the rates of both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions by altering the electron density of the pyridinone ring. The steric bulk of the ethyl group, while larger than a methyl group, is generally not significant enough to impede reactions at the distant C4 position, although it may play a role in specific catalytic systems or with very bulky reagents.

For synthetic applications, this compound remains a versatile and valuable building block. The choice of reaction conditions, particularly the catalyst system and base in cross-coupling reactions, will likely have a more pronounced effect on the outcome than the difference between an N-ethyl and an N-methyl substituent. Further quantitative kinetic studies comparing a series of N-alkyl-4-bromopyridin-2-ones would be highly valuable to precisely delineate the steric and electronic contributions of the N-substituent.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-bromo-1-ethylpyridin-2(1H)-one in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester.[1] The pyridin-2(1H)-one scaffold is a prevalent motif in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via Suzuki coupling is of significant interest for the development of novel pharmaceutical agents. 4-bromo-1-ethylpyridin-2(1H)-one is a key building block that allows for such diversification. These application notes provide a comprehensive guide to utilizing this substrate in Suzuki coupling reactions, including detailed protocols and a summary of reaction conditions to facilitate the synthesis of a wide array of 4-aryl-1-ethylpyridin-2(1H)-ones.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[1] For nitrogen-containing heterocycles like pyridinones, care must be taken as the nitrogen atom can potentially coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can often mitigate this issue.[3]

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

The following table summarizes various conditions for Suzuki-Miyaura coupling reactions of brominated nitrogen-containing heterocycles with different arylboronic acids, providing a reference for optimizing the reaction with this compound.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2260[4]
25-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to Good[5]
34-bromoacetophenonePhenylboronic acidPd-complex 4 (0.25)KOH (2)WaterReflux2Good[6]
42-bromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂O---[7]
55-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22-[4]
65-(4-bromophenyl)-4,6-dichloropyrimidine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22-[4]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-ethylpyridin-2(1H)-one.

Mandatory Visualizations

Suzuki Coupling Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B Seal Vessel C Add Degassed Solvent B->C D Heat and Stir (80-120 °C) C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Dilute with Organic Solvent & Wash with Water/Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex1 R¹-Pd(II)-X L_n OxAdd->PdII_complex1 Transmetalation Transmetalation PdII_complex1->Transmetalation PdII_complex2 R¹-Pd(II)-R² L_n Transmetalation->PdII_complex2 RedElim Reductive Elimination PdII_complex2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (this compound) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Arylboronic Acid) Borate [R²-B(OR)₂(OH)]⁻ Reactant2->Borate Base Base Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 4-bromo-1-ethylpyridin-2(1H)-one as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-1-ethylpyridin-2(1H)-one as a key building block in the synthesis of potentially bioactive molecules. While direct literature on the extensive medicinal chemistry applications of this specific compound is emerging, its structural motifs are present in a wide array of pharmacologically active agents. The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and aim to guide researchers in the exploration of novel derivatives for drug discovery.

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties. The presence of a bromine atom at the 4-position of 1-ethylpyridin-2(1H)-one offers a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the synthesis of a wide range of 4-aryl and 4-heteroaryl derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications in Medicinal Chemistry

Derivatives of this compound are promising candidates for the development of novel therapeutics in several key areas:

  • Anti-inflammatory and Analgesic Agents: The pyridinone nucleus is a known pharmacophore in compounds exhibiting anti-inflammatory and analgesic effects. By coupling various aryl and heteroaryl moieties, it is possible to develop novel inhibitors of key inflammatory mediators.[1][2][3]

  • Antiviral Agents: Substituted pyridinones have shown potent activity against a range of viruses, including HIV-1, by inhibiting key viral enzymes like reverse transcriptase.[4][5][6] The ability to readily synthesize a library of 4-aryl derivatives from this compound provides a valuable platform for the discovery of new antiviral agents.

  • Anticancer Agents: The pyridinone scaffold has been incorporated into molecules designed to target various cancer-related pathways. The synthetic accessibility of derivatives from this compound allows for the rapid generation of compounds for screening against different cancer cell lines.

Data Presentation: Biological Activities of Representative Pyridinone Derivatives

The following tables summarize the biological activities of various pyridinone derivatives that are structurally related to the compounds that can be synthesized from this compound. This data illustrates the potential of this scaffold in medicinal chemistry.

Table 1: Anti-inflammatory and Analgesic Activity of Pyridinone Derivatives

Compound ClassBiological Target/AssayActivity (IC50/ED50)Reference
3-Hydroxy-pyridine-4-one DerivativesAcetic acid-induced writhing (mouse)Compound A: ED50 = 2.5-10 mg/kg[7]
Substituted OxazolopyridineCyclooxygenase InhibitionIC50 = 0.06 µmol/L[8]
4(1H)-Pyridinone DerivativesCarrageenan-induced rat paw edemaComparable to indomethacin[1]

Table 2: Antiviral Activity of Pyridinone Derivatives

CompoundVirus/TargetActivity (IC50/EC50)Reference
L-697,639HIV-1 Reverse TranscriptaseIC50 = 20-800 nM[4]
L-697,661HIV-1 Reverse TranscriptaseIC50 = 20-800 nM[4]
3-ethyl-4-cyclohexyloxy-pyridin-2(1H)-oneHIV-1 (Wild Type)EC50 = 2 nM[5]
5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-oneHepatitis B Virus (HBV) DNA replicationModest anti-HBV agent[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-aryl-1-ethylpyridin-2(1H)-one derivatives from this compound via the Suzuki-Miyaura cross-coupling reaction. These are general protocols and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 202.05 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-18 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-aryl-1-ethylpyridin-2(1H)-one product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol, 101.0 mg), the arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), PPh₃ (0.04 mmol, 10.5 mg), and K₃PO₄ (1.5 mmol, 318.5 mg).

  • Add degassed DMF (3 mL) to the vial and seal it with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat and Stir (e.g., 90 °C, 8-18 h) inert->heat extract Cool, Dilute, and Extract with Organic Solvent heat->extract wash Wash with Brine and Dry (e.g., Na2SO4) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product 4-Aryl-1-ethylpyridin-2(1H)-one Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapkkk MAPKKK receptor->mapkkk Signal mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk ikomplex IκB-NF-κB Complex mapk->ikomplex ikb IκB mapk->ikb Phosphorylates & Degrades ikomplex->ikb nfkb NF-κB ikomplex->nfkb ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation pyridinone 4-Aryl-1-ethyl- pyridin-2(1H)-one (Inhibitor) pyridinone->mapkk Inhibits dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression dna->genes

References

Application Notes and Protocols for N-alkylation of 4-bromopyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The N-alkylation of pyridinone scaffolds is a key synthetic transformation for the generation of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the N-alkylation of 4-bromopyridinones, a versatile intermediate that allows for further functionalization at the bromine-substituted position.

The primary challenge in the alkylation of pyridinones is controlling the regioselectivity between N-alkylation and O-alkylation. Pyridinones exist in equilibrium with their hydroxypyridine tautomers, and their corresponding anions are ambident nucleophiles, capable of reacting at either the nitrogen or the oxygen atom. The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the presence of any additives. This document outlines two common and effective methods for the N-alkylation of 4-bromopyridinones: direct alkylation with alkyl halides and the Mitsunobu reaction.

General Reaction Scheme

The N-alkylation of a 4-bromopyridinone introduces an alkyl group onto the nitrogen atom of the pyridinone ring. The general transformation is depicted below:

G cluster_0 General Reaction 4-Bromopyridinone 4-Bromopyridinone N-Alkyl-4-bromopyridinone N-Alkyl-4-bromopyridinone 4-Bromopyridinone->N-Alkyl-4-bromopyridinone Alkylation Reagents

Caption: General scheme for the N-alkylation of 4-bromopyridinones.

Factors Influencing N- vs. O-Alkylation

The regioselectivity of pyridinone alkylation is a critical consideration. Generally, N-alkylation is favored under conditions that promote reaction at the softer nitrogen atom, while O-alkylation is favored with harder electrophiles. Key factors include:

  • Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, whereas nonpolar solvents can sometimes favor O-alkylation.[1]

  • Base/Counterion: The choice of base determines the counterion of the pyridone anion. Larger, softer cations like cesium (Cs+) can favor N-alkylation by coordinating less tightly with the oxygen atom.[2]

  • Alkylating Agent: Softer electrophiles, such as alkyl iodides, generally favor N-alkylation over harder electrophiles like alkyl sulfates.[3]

  • Steric Hindrance: Steric hindrance around the nitrogen or oxygen can influence the site of alkylation.

Data Presentation: N-Alkylation of Pyridinone Analogs

While specific data for 4-bromopyridinones is limited in the literature, the following tables summarize representative data for the N-alkylation of other pyridinone derivatives, which can serve as a valuable guide for reaction optimization.

Table 1: N-Alkylation of 2-Pyridones with Alkyl Halides

EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)N/O RatioReference
1Benzyl bromideK₂CO₃DMFRT1285>19:1[4]
2Ethyl bromoacetateCs₂CO₃DMFRT692>19:1[4]
3n-Butyl bromideNaHTHFReflux4789:1[5]
4Allyl bromideK₂CO₃AcetoneReflux476N/A[6]
5Propargyl bromideNaHDMF/DMERT12N/A12:1[5]

Table 2: Mitsunobu Reaction of 2-Pyridones with Alcohols

EntryAlcoholReagentsSolventTemp. (°C)Time (h)Yield (%)N/O RatioReference
1EthanolPPh₃, DEADTHFRT24751:1[7]
2IsopropanolPPh₃, DIADTHFRT24601:2.3[7]
3Benzyl alcoholPPh₃, DEADTolueneRT24802.3:1[7]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Bromopyridin-2-one with an Alkyl Halide using Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of 4-bromopyridin-2-one using an alkyl halide and potassium carbonate in DMF.

Materials:

  • 4-Bromopyridin-2-one

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, methyl iodide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-bromopyridin-2-one (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 4-bromopyridin-2-one.

Protocol 2: Mitsunobu Reaction for N-Alkylation of 4-Bromopyridin-2-one with an Alcohol

This protocol provides a general procedure for the N-alkylation of 4-bromopyridin-2-one with a primary or secondary alcohol using Mitsunobu conditions.[8][9][10]

Materials:

  • 4-Bromopyridin-2-one

  • Alcohol (1.0 - 1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), typically as a 40% solution in toluene.

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 4-bromopyridin-2-one (1.0 eq), the alcohol (1.0 - 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. The addition is often accompanied by a color change and potentially the formation of a precipitate (triphenylphosphine oxide).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a minimal amount of dichloromethane or diethyl ether. The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.

  • Wash the organic solution successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N- and O-alkylated products and remove any remaining triphenylphosphine oxide and hydrazine byproducts.

Visualizations

Experimental Workflow for N-Alkylation with Alkyl Halide

G cluster_workflow Protocol 1: Alkylation with Alkyl Halide start Start: 4-Bromopyridinone + K2CO3 in DMF add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide react Stir at RT or Heat (Monitor by TLC) add_alkyl_halide->react workup Aqueous Workup (Water, EtOAc Extraction) react->workup purify Column Chromatography workup->purify product N-Alkyl-4-bromopyridinone purify->product

Caption: Workflow for N-alkylation using an alkyl halide.

Logical Relationship in Mitsunobu Reaction

G cluster_mitsunobu Mitsunobu Reaction Components and Products reagents 4-Bromopyridinone + Alcohol + PPh3 + DEAD/DIAD n_product N-Alkyl Product reagents->n_product Desired Pathway o_product O-Alkyl Product reagents->o_product Side Reaction byproducts PPh3O + Hydrazine derivative reagents->byproducts Stoichiometric

Caption: Key components and potential products of the Mitsunobu reaction.

References

Application Notes and Protocols for 4-bromo-1-ethylpyridin-2(1H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments and subsequently growing or linking them to achieve high-affinity ligands.[1] Pyridone-based scaffolds are of significant interest in medicinal chemistry due to their ability to form key interactions with biological targets.[2] This document outlines the application of 4-bromo-1-ethylpyridin-2(1H)-one as a fragment in the discovery of potent and selective inhibitors, using the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically BRD4, as a representative target. BET bromodomains are epigenetic readers that are attractive targets for oncology and inflammation.[3][4]

The protocols detailed below are based on established methodologies for fragment screening and optimization, drawing parallels from successful campaigns involving structurally related pyridone and pyridazinone scaffolds in the discovery of BET bromodomain inhibitors.[5][6][7]

Fragment Profile: this compound

This fragment possesses key features that make it an attractive starting point for FBDD:

  • Pyridinone Core: The central ring system can engage in hydrogen bonding and other polar interactions within a protein binding pocket.

  • Bromo Substituent: The bromine atom provides a vector for chemical elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for "fragment growing".

  • Ethyl Group: The N-ethyl group can probe hydrophobic pockets and can be modified to explore structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The fragment conforms to the "Rule of Three," with a low molecular weight and calculated LogP, ensuring good solubility for biophysical screening at high concentrations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
cLogP (predicted)1.25
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds1

Experimental Protocols

Primary Fragment Screening

The initial identification of this compound as a binder to the target protein (e.g., BRD4 bromodomain) can be achieved using a variety of biophysical techniques.

Protocol 2.1.1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique used to measure binding events in real-time, providing information on kinetics and affinity.[8]

  • Immobilization: Covalently immobilize the purified target protein (e.g., BRD4(BD1)) onto a CM5 sensor chip via amine coupling.

  • Fragment Library Screening: Prepare a solution of this compound in a suitable running buffer (e.g., HBS-EP+) at a concentration range of 100-500 µM.

  • Injection: Inject the fragment solution over the sensor chip surface.

  • Data Analysis: Monitor the change in response units (RU) to detect binding. A significant and concentration-dependent increase in RU indicates a binding event. Determine the dissociation constant (Kd) from steady-state or kinetic analysis.

Protocol 2.1.2: Nuclear Magnetic Resonance (NMR) Screening

NMR-based screening, such as Saturation Transfer Difference (STD) NMR or 1H-15N HSQC, is a powerful method to detect weak fragment binding.[5][7]

  • Sample Preparation: Prepare a solution of the 15N-labeled target protein (e.g., BRD4(BD1)) in a suitable NMR buffer (e.g., phosphate buffer in D2O).

  • Fragment Addition: Add this compound to the protein solution to a final concentration of 200 µM.

  • Data Acquisition: Acquire 1H-15N HSQC spectra before and after the addition of the fragment.

  • Data Analysis: Chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon fragment addition indicate binding to that region of the protein.

Table 2: Hypothetical Primary Screening Results for this compound against BRD4(BD1)

AssayResult (Kd)Hit ThresholdOutcome
SPR250 µM< 1 mMHit
NMR (HSQC)CSPs observedSignificant shiftsHit
Hit Validation and Structural Characterization

Once identified as a hit, the binding mode of the fragment must be confirmed.

Protocol 2.2.1: X-ray Crystallography

Co-crystallization of the fragment with the target protein provides high-resolution structural information of the binding pose.[1]

  • Crystallization: Set up co-crystallization trials by mixing the purified target protein with a 2-5 fold molar excess of this compound. Alternatively, soak pre-formed apo-protein crystals in a solution containing the fragment.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution and Refinement: Solve the crystal structure to reveal the binding mode of the fragment in the active site.

cluster_workflow Hit Validation Workflow Primary Hit Primary Hit X-ray Crystallography X-ray Crystallography Primary Hit->X-ray Crystallography Co-crystallization Binding Pose Binding Pose X-ray Crystallography->Binding Pose Structure Solution Structure-Based Design Structure-Based Design Binding Pose->Structure-Based Design Informs Optimization

Workflow for Hit Validation and Structural Characterization.
Fragment-to-Lead Optimization

With the binding mode confirmed, the fragment can be optimized to improve its potency and selectivity. This is typically achieved through "fragment growing" by adding chemical moieties that can form additional interactions with the target.

Protocol 2.3.1: Structure-Guided Synthesis

Utilize the structural information from X-ray crystallography to design and synthesize analogs of this compound. The bromine at the 4-position is an ideal handle for synthetic elaboration via Suzuki coupling.

  • Reaction Setup: In a reaction vessel, combine this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane/water).

  • Reaction Execution: Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Purification: Purify the resulting product by column chromatography.

  • Characterization: Confirm the structure of the synthesized analog using 1H NMR and mass spectrometry.

cluster_synthesis Suzuki Coupling for Fragment Elaboration Fragment This compound Reaction Pd Catalyst, Base Fragment->Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Reaction Product 4-R-1-ethylpyridin-2(1H)-one Reaction->Product

Synthetic scheme for fragment elaboration via Suzuki coupling.

Table 3: Hypothetical SAR Data for Analogs of this compound against BRD4(BD1)

Compound IDR-Group at 4-positionBRD4(BD1) IC50 (µM)Ligand Efficiency (LE)
Fragment-1 -Br2500.28
Analog-1a -Phenyl500.31
Analog-1b -3-pyridyl250.33
Analog-1c -4-methoxyphenyl100.35

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom.

In-Cell Target Engagement

To confirm that the optimized compounds are active in a cellular context, a target engagement assay is necessary.

Protocol 2.4.1: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.

  • Cell Treatment: Treat cultured cells (e.g., a human cancer cell line) with the synthesized analogs at various concentrations.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Detect the amount of soluble target protein (e.g., BRD4) at each temperature using Western blotting or ELISA.

  • Data Analysis: An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Signaling Pathway Context

The BET protein BRD4 plays a critical role in the transcription of key oncogenes such as MYC. By binding to acetylated histones at promoter and enhancer regions, BRD4 recruits the transcriptional machinery to drive gene expression. Inhibition of BRD4 with a potent ligand developed from our fragment would be expected to disrupt this interaction, leading to the downregulation of MYC and subsequent anti-proliferative effects.

cluster_pathway BRD4 Signaling Pathway in Cancer Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to Transcription_Machinery Transcriptional Machinery (e.g., P-TEFb) BRD4->Transcription_Machinery recruits MYC_Gene MYC Gene Transcription_Machinery->MYC_Gene activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Cell_Proliferation Cell_Proliferation MYC_Protein->Cell_Proliferation promotes Inhibitor Pyridinone Inhibitor (from Fragment) Inhibitor->BRD4 inhibits binding

Simplified signaling pathway of BRD4 in regulating MYC expression.

This compound represents a valuable starting point for a fragment-based drug discovery campaign. The protocols outlined above provide a comprehensive framework for identifying this fragment as a hit, characterizing its binding mode, and optimizing it into a potent lead compound. The amenability of the 4-bromo position to synthetic modification makes it an ideal candidate for structure-guided design, enabling the rapid exploration of SAR and the development of high-affinity ligands for targets such as the BET bromodomains.

References

Synthesis of Novel Heterocyclic Compounds from 4-Bromo-1-ethylpyridin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethylpyridin-2(1H)-one is a versatile and valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic placement of a bromine atom at the 4-position of the pyridinone ring allows for a variety of palladium-catalyzed cross-coupling reactions, opening avenues to complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of new heterocyclic scaffolds derived from this starting material, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as subsequent cyclization strategies. These methods are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of pyridinone and its fused derivatives in biologically active molecules.

Synthetic Strategies

The primary synthetic utility of this compound lies in the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of substituted pyridinones. These substituted intermediates can then be further elaborated, often through intramolecular cyclization, to construct fused heterocyclic systems.

A general workflow for the synthesis of novel heterocyclic compounds from this compound is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald intermediate_aryl 4-Aryl/Vinyl-1-ethylpyridin-2(1H)-one suzuki->intermediate_aryl intermediate_alkynyl 4-Alkynyl-1-ethylpyridin-2(1H)-one sonogashira->intermediate_alkynyl intermediate_amino 4-Amino-1-ethylpyridin-2(1H)-one buchwald->intermediate_amino cyclization_aryl Intramolecular Cyclization (e.g., Pictet-Spengler, Friedel-Crafts) intermediate_aryl->cyclization_aryl cyclization_alkynyl Intramolecular Cyclization (e.g., Hydroamination, Cycloaddition) intermediate_alkynyl->cyclization_alkynyl cyclization_amino Intramolecular Cyclization (e.g., Condensation, Annulation) intermediate_amino->cyclization_amino product_fused_aryl Fused Heterocycles (e.g., Pyrido[4,3-b]indoles) cyclization_aryl->product_fused_aryl product_fused_alkynyl Fused Heterocycles (e.g., Furopyridines, Pyrrolopyridines) cyclization_alkynyl->product_fused_alkynyl product_fused_amino Fused Heterocycles (e.g., Pyridopyrimidines) cyclization_amino->product_fused_amino

General synthetic pathways from this compound.

I. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl- and 4-Vinyl-1-ethylpyridin-2(1H)-ones

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1][2][3] This reaction is instrumental in synthesizing biaryl and vinyl-substituted pyridinones, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G reagents 1. This compound 2. Boronic Acid/Ester 3. Palladium Catalyst 4. Ligand 5. Base 6. Solvent reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel heating Heating (e.g., 80-120 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Aryl/Vinyl-1-ethylpyridin-2(1H)-one purification->product

Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyridinone.

Quantitative Data:

While specific data for this compound is limited in the surveyed literature, the following table provides representative yields for Suzuki-Miyaura couplings on analogous bromopyrimidine systems.[4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801885
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O802090
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O802278

II. Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-ethylpyridin-2(1H)-ones

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction provides access to 4-alkynyl-1-ethylpyridin-2(1H)-ones, which are versatile intermediates for the synthesis of various fused heterocycles through subsequent cyclization reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

G reagents 1. This compound 2. Terminal Alkyne 3. Palladium Catalyst 4. Copper(I) Cocatalyst 5. Base 6. Solvent reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel stirring Stirring (Room Temp. or Heating) reaction_vessel->stirring workup Aqueous Workup & Extraction stirring->workup purification Column Chromatography workup->purification product 4-Alkynyl-1-ethylpyridin-2(1H)-one purification->product

Workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH) (2.0-3.0 equiv)

  • Solvent (e.g., DMF, THF, toluene)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) cocatalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynylpyridinone.

Quantitative Data:

The following table presents representative yields for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which can serve as a reference.[7]

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100396
21-HeptynePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100385
33,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5)Et₃NDMF100372

III. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-ethylpyridin-2(1H)-ones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridinone ring, leading to 4-amino-1-ethylpyridin-2(1H)-one derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G reagents 1. This compound 2. Amine 3. Palladium Catalyst 4. Ligand 5. Base 6. Solvent reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel heating Heating (e.g., 80-110 °C) reaction_vessel->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Amino-1-ethylpyridin-2(1H)-one purification->product

Workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyridinone.

Quantitative Data:

The following table provides representative yields for the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole with various amines.[11]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)tBuDavePhos (5)NaOt-BuToluene1001295
2AnilinePd₂(dba)₃ (2.5)tBuDavePhos (5)NaOt-BuToluene1001288
3BenzylaminePd₂(dba)₃ (2.5)tBuDavePhos (5)NaOt-BuToluene1001292

IV. Synthesis of Fused Heterocycles via Intramolecular Cyclization

The substituted pyridinones obtained from the cross-coupling reactions serve as excellent precursors for the construction of fused heterocyclic systems through intramolecular cyclization. The nature of the substituent at the 4-position dictates the type of cyclization strategy and the resulting heterocyclic core.

Example: Synthesis of Furo[2,3-d]pyrimidines via Sonogashira Coupling and Cyclization

A one-pot Sonogashira coupling followed by cyclization can be employed to synthesize furopyrimidine derivatives.[12] While a direct example with this compound is not available, the protocol for 5-iodouridine provides a valuable template.

Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Et₃N (2.0 equiv)

  • DMF

Procedure:

  • To a solution of this compound in DMF, add the terminal alkyne, Et₃N, CuI, and PdCl₂(PPh₃)₂.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • Upon formation of the coupled intermediate, the cyclization may proceed in situ, or require additional reagents or heating.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable building block for the synthesis of a wide variety of novel heterocyclic compounds. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient access to 4-substituted pyridinones. These intermediates can be further transformed through intramolecular cyclization reactions to generate complex fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The protocols provided herein offer a general framework for the exploration of this versatile starting material in the development of new chemical entities. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-1-ethylpyridin-2(1H)-one, a versatile building block in medicinal chemistry. The pyridin-2(1H)-one scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize the C4-position through cross-coupling reactions opens up a vast chemical space for drug discovery and development. This document outlines detailed protocols and reaction parameters for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.

While specific literature on the cross-coupling of this compound is limited, the following protocols are based on established methods for structurally similar 4-halopyridines and other aryl bromides, providing a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-ethylpyridin-2(1H)-ones

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. This reaction is particularly valuable for accessing a diverse range of 4-aryl-1-ethylpyridin-2(1H)-one derivatives.

General Reaction Scheme:

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2 M aq.)Toluene/MeOH801582[1]
24-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10012~90 (estimated)
33-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9018~85 (estimated)
42-Thienylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃Toluene11024~78 (estimated)

Note: Yields are based on reactions with structurally similar substrates and should be considered as starting points for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/MeOH, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 15 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethylpyridin-2(1H)-one.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-ethylpyridin-2(1H)-ones

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 4-alkynyl-1-ethylpyridin-2(1H)-ones, which are valuable intermediates for further transformations.[2][3]

General Reaction Scheme:

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePd-Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NToluenert2085[1]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)Et₃NToluenert2088[1]
31-HexynePdCl₂(PPh₃)₂ (5)CuI (3)Et₃NToluenert677[1]
4EthynyltrimethylsilanePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHTHF5012~90 (estimated)

Note: Yields are based on reactions with structurally similar substrates and should be considered as starting points for optimization.

Experimental Protocol: Sonogashira Coupling

  • To a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., Toluene, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 6-20 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water (5 mL).

  • Extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-ethylpyridin-2(1H)-one Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide variety of 4-amino-1-ethylpyridin-2(1H)-one derivatives from primary and secondary amines.[4]

General Reaction Scheme:

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10018~80 (estimated)
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane11024~75 (estimated)
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8016~85 (estimated)
4PiperidinePd(OAc)₂ (3)DavePhos (6)K₃PO₄t-BuOH9020~70 (estimated)

Note: Yields are based on general knowledge of Buchwald-Hartwig aminations on aryl bromides and should be optimized for the specific substrate.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Remove the tube from the glovebox, add the amine (1.2 mmol, 1.2 equiv) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Heck Coupling: Synthesis of 4-Alkenyl-1-ethylpyridin-2(1H)-ones

The Heck coupling reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a route to 4-alkenyl-1-ethylpyridin-2(1H)-ones.[5]

General Reaction Scheme:

Data Presentation: Representative Conditions for Heck Coupling

EntryAlkenePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024~70 (estimated)
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMAc12018~80 (estimated)
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP11036~65 (estimated)
41-OctenePd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile8048~60 (estimated)

Note: Yields are based on general Heck reaction conditions and will require optimization.

Experimental Protocol: Heck Coupling

  • To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).

  • Add the alkene (1.5 mmol, 1.5 equiv) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Stir vigorously for the indicated time (e.g., 24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

General_Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst System: Palladium Catalyst, Ligand (if needed) A->B 1. C Add Degassed Solvent B->C 2. D Inert Atmosphere (Ar or N₂) C->D E Heat & Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) (R = Pyridinone) pd0->pd_complex R-X oxidative_add Oxidative Addition pd_aryl R-Pd(II)-Ar(L_n) pd_complex->pd_aryl Ar-B(OR)2 (Base) transmetal Transmetalation pd_aryl->pd0 product R-Ar pd_aryl->product reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) (R = Pyridinone) pd0->pd_complex R-X oxidative_add Oxidative Addition pd_alkynyl R-Pd(II)-C≡C-R'(L_n) pd_complex->pd_alkynyl Cu-C≡C-R' transmetal Transmetalation pd_alkynyl->pd0 product R-C≡C-R' pd_alkynyl->product reductive_elim Reductive Elimination cu_cycle Cu(I) Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) (R = Pyridinone) pd0->pd_complex R-X oxidative_add Oxidative Addition pd_amido [R-Pd(II)-NR¹R²(L_n)] pd_complex->pd_amido R¹R²NH, Base amine_assoc Amine Association & Deprotonation pd_amido->pd0 product R-NR¹R² pd_amido->product reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) (R = Pyridinone) pd0->pd_complex R-X oxidative_add Oxidative Addition pd_alkyl R-CH₂-CH(R')-Pd(II)-X(L_n) pd_complex->pd_alkyl H₂C=CH-R' migratory_insert Migratory Insertion pd_hydride H-Pd(II)-X(L_n) pd_alkyl->pd_hydride product R-CH=CH-R' pd_alkyl->product beta_hydride_elim β-Hydride Elimination pd_hydride->pd0 Base reductive_elim Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of 4-bromo-1-ethylpyridin-2(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic derivatization of this scaffold allows for the exploration of chemical space and the optimization of pharmacological profiles. This document provides detailed application notes and protocols for the derivatization of a key intermediate, 4-bromo-1-ethylpyridin-2(1H)-one, through various palladium-catalyzed cross-coupling reactions. Furthermore, it outlines standard protocols for the biological screening of the resulting novel derivatives to assess their potential as therapeutic agents.

The bromine atom at the 4-position of the pyridinone ring serves as a versatile handle for introducing a wide range of substituents via established and robust chemical transformations. This allows for the systematic modification of the molecule's steric and electronic properties to probe structure-activity relationships (SAR).

Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following protocols are tailored for the derivatization of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Vinylation)

The Suzuki-Miyaura coupling enables the introduction of aryl and vinyl groups at the 4-position of the pyridinone core.

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or vinyl boronic acid or boronic ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the boronic acid or ester, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for C-C Bond Formation (Alkynylation)

The Sonogashira coupling is utilized to introduce alkyne moieties, which are valuable for further transformations or as pharmacophores themselves.[1]

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

    • Solvent (e.g., THF or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and partition between an organic solvent and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of a diverse library of amino-substituted pyridinones.[2][3]

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos, 2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

    • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

    • Add this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the flask and heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Heck Reaction for C-C Bond Formation (Vinylation)

The Heck reaction provides an alternative method for introducing vinyl substituents.[4][5]

Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.5-2.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)

    • Base (e.g., triethylamine (TEA) or K₂CO₃, 1.5-2.5 equiv)

    • Solvent (e.g., DMF, acetonitrile, or toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent, the base, and the alkene.

    • Heat the reaction mixture to 80-120 °C for 12-48 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter to remove any solids.

    • Partition the filtrate between an organic solvent and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Derivatization Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid, Pd Catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald heck Heck Reaction (Alkene, Pd Catalyst, Base) start->heck product_aryl 4-Aryl/Vinyl-1-ethylpyridin-2(1H)-one suzuki->product_aryl product_alkyne 4-Alkynyl-1-ethylpyridin-2(1H)-one sonogashira->product_alkyne product_amine 4-Amino-1-ethylpyridin-2(1H)-one buchwald->product_amine product_vinyl 4-Vinyl-1-ethylpyridin-2(1H)-one heck->product_vinyl

Caption: Derivatization workflow for this compound.

Biological Screening Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are general protocols for initial in vitro screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a primary screen to determine the general toxicity of the compounds against mammalian cell lines and to identify potential anticancer agents.

Protocol:

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Protocol:

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • Bacterial inoculum standardized to 0.5 McFarland

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Broth Microdilution)

Similar to the antibacterial assay, this method determines the MIC of the compounds against fungal strains.

Protocol:

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • RPMI-1640 medium

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • Fungal inoculum standardized to a specific cell density

    • Microplate reader or visual inspection

  • Procedure:

    • Follow the same serial dilution and inoculation procedure as for the antibacterial assay, using RPMI-1640 medium.

    • Incubate the plates at 35 °C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualization of Biological Screening Workflow

G start Library of 4-substituted-1-ethylpyridin-2(1H)-one Derivatives primary_screen Primary Screening start->primary_screen cytotoxicity Cytotoxicity Assay (e.g., MTT) primary_screen->cytotoxicity antibacterial Antibacterial Assay (e.g., Broth Microdilution) primary_screen->antibacterial antifungal Antifungal Assay (e.g., Broth Microdilution) primary_screen->antifungal hit_id Hit Identification cytotoxicity->hit_id antibacterial->hit_id antifungal->hit_id secondary_screen Secondary Screening & Lead Optimization hit_id->secondary_screen

Caption: Biological screening workflow for novel pyridinone derivatives.

Data Presentation

The results of the biological screening should be summarized in a clear and concise format to facilitate comparison and SAR analysis. The following tables are provided as templates.

Table 1: In Vitro Cytotoxicity of 4-Substituted-1-ethylpyridin-2(1H)-one Derivatives

Compound IDR-Group at C4Cell Line (MCF-7) IC₅₀ (µM)Cell Line (A549) IC₅₀ (µM)Cell Line (HEK293) IC₅₀ (µM)
Parent -Br> 100> 100> 100
DP-1 -Phenyl25.432.1> 100
DP-2 -4-Methoxyphenyl15.821.589.2
DP-3 -Phenylethynyl18.225.995.6
DP-4 -Anilino45.758.3> 100
Doxorubicin (Positive Control)0.81.22.5

Table 2: Antimicrobial Activity of 4-Substituted-1-ethylpyridin-2(1H)-one Derivatives

Compound IDR-Group at C4S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -Br> 128> 128> 128
DP-1 -Phenyl64> 128128
DP-2 -4-Methoxyphenyl3212864
DP-3 -Phenylethynyl166432
DP-4 -Anilino128> 128> 128
Ciprofloxacin (Positive Control)0.50.015N/A
Fluconazole (Positive Control)N/AN/A2

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a robust platform for the generation of novel molecular entities for biological screening. The protocols outlined in this document provide a comprehensive guide for the synthesis and subsequent biological evaluation of these compounds. Systematic screening for cytotoxicity, antibacterial, and antifungal activities will enable the identification of promising lead compounds for further drug development efforts. The provided templates for data presentation and workflow visualizations are intended to aid researchers in the efficient and organized execution of their research.

References

Application Notes and Protocols: 4-bromo-1-ethylpyridin-2(1H)-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a bioisostere for amides and other heterocyclic systems, and for its capacity to form crucial hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[1][2] This makes it a valuable core for the design and synthesis of novel kinase inhibitors. The strategic functionalization of the pyridinone ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

This document provides detailed application notes and protocols for the use of 4-bromo-1-ethylpyridin-2(1H)-one as a key intermediate in the synthesis of kinase inhibitors, with a particular focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase, both of which are critical targets in oncology.[3][4] The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5]

Role of this compound in Kinase Inhibitor Synthesis

This compound is an ideal starting material for the synthesis of biaryl pyridinone-based kinase inhibitors. The ethyl group at the N1 position can influence solubility and metabolic stability, while the bromo group at the C4 position provides a reactive site for the introduction of various aryl and heteroaryl moieties. This is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction with a corresponding boronic acid or boronate ester.[5] This synthetic strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The resulting 4-aryl-1-ethylpyridin-2(1H)-one core can effectively mimic the hinge-binding motif of ATP, the natural ligand for kinases. The pyridinone oxygen and the ring nitrogen can act as hydrogen bond acceptors, while the introduced aryl group can extend into other regions of the ATP-binding site, contributing to inhibitor potency and selectivity.[1]

Targeted Signaling Pathways

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyridinone Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Cascade and Point of Inhibition.
Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, motility, and survival.[8] Aberrant Src activity is frequently observed in various cancers and is associated with tumor progression and metastasis.[4] Src is a key component of multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[8]

Src_Kinase_Signaling_Pathway cluster_receptors Receptors cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response RTK RTKs Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK RAS_RAF RAS/RAF/MEK/ERK Pathway Src->RAS_RAF PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Inhibitor Pyridinone Inhibitor Inhibitor->Src Migration Migration & Invasion FAK->Migration Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Suzuki_Coupling_Workflow cluster_workflow Suzuki Coupling Experimental Workflow Start Start Materials: - this compound - Arylboronic Acid - Palladium Catalyst - Base - Solvent Reaction_Setup Reaction Setup: - Combine reactants under  inert atmosphere Start->Reaction_Setup Heating Heating: - Heat reaction mixture  (e.g., 80-120 °C) Reaction_Setup->Heating Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 4-aryl-1-ethylpyridin-2(1H)-one Purification->Product

References

Application Notes and Protocols for the Quantitative Analysis of 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-ethylpyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any potential pharmaceutical ingredient or intermediate, robust and reliable analytical methods for its quantification are essential for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed, proposed analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Compound Information:

  • Molecular Formula: C₇H₈BrNO

  • Molecular Weight: 202.05 g/mol [1]

  • Structure:

    alt text
    (A representative image of the chemical structure would be placed here)

Disclaimer: The following protocols are proposed methodologies based on the analysis of similar compounds and general chromatographic and spectroscopic principles. These methods have not been validated and should be fully validated by the end-user for their specific application to ensure accuracy, precision, linearity, and robustness.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. A reversed-phase method is proposed, which is suitable for moderately polar aromatic compounds.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System with a UV-Vis detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Reference Standard: this compound (≥98% purity).

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). A wavelength of 254 nm is a common starting point for aromatic compounds.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards B->C D Prepare & Filter Sample Solution B->D E Inject Standards & Sample C->E D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve F->G H Quantify Analyte in Sample G->H

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially at low concentrations. The following protocol assumes direct injection, but derivatization (e.g., silylation) may be necessary if the compound exhibits poor peak shape or thermal instability.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Reference Standard: this compound (≥98% purity).

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions in full scan mode.

3. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the solvent to a concentration within the calibration range.

4. Data Analysis:

  • Acquire full scan mass spectra of a standard to identify the molecular ion and characteristic fragment ions.

  • Select at least three characteristic ions for SIM mode (one for quantification, two for confirmation).

  • Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards C Inject Standards (Full Scan) A->C B Prepare Sample Solution E Inject Standards & Sample (SIM Mode) B->E D Identify Characteristic Ions C->D D->E F Generate Calibration Curve E->F G Quantify Analyte F->G

Caption: Workflow for GC-MS quantification.

UV-Vis Spectrophotometry

For a rapid and straightforward quantification in simple matrices, UV-Vis spectrophotometry can be employed. This method is based on the Beer-Lambert law.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Solvent: Methanol or Ethanol (spectroscopic grade).

  • Reference Standard: this compound (≥98% purity).

2. Method Development:

  • Determination of λmax: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

3. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent.

  • Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to concentrations that give absorbances in the linear range (typically 0.1-1.0 AU).

  • Sample Solution: Prepare the sample by dissolving it in the solvent to a concentration that falls within the calibration range.

4. Measurement and Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Quantification A Determine λmax D Set λmax & Zero with Blank A->D B Prepare Stock & Calibration Standards E Measure Absorbance of Standards & Sample B->E C Prepare Sample Solution C->E D->E F Plot Calibration Curve E->F G Calculate Sample Concentration F->G

Caption: Workflow for UV-Vis spectrophotometric quantification.

Summary of Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are for illustrative purposes and must be determined experimentally during method validation.

ParameterHPLC-UVGC-MS (SIM)UV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 25 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mL2.0 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

These application notes provide a comprehensive starting point for the development of quantitative analytical methods for this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Rigorous method validation is imperative before applying these protocols to routine analysis.

References

Experimental Protocol: Synthesis of 4-bromo-1-ethylpyridin-2(1H)-one Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 4-bromo-1-ethylpyridin-2(1H)-one in Scientific Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridinone derivative. While its direct application in materials science is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry and drug discovery. Pyridinone scaffolds are recognized for their ability to mimic the peptide bond and act as versatile intermediates in the synthesis of various biologically active compounds. This document outlines the current understanding of this compound's primary application as a synthetic building block in the development of potential therapeutic agents.

Primary Application: Intermediate in Medicinal Chemistry

The principal utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of extensive molecular libraries for screening.

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with various boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry flask, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the starting material, this compound, to the potential application of its derivatives in drug discovery.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant C Library of Pyridinone Derivatives B->C Product D Biological Screening (e.g., Enzyme Assays) C->D Input E Hit Identification D->E Output F Lead Optimization E->F Input G Preclinical Development F->G Input

Caption: Synthetic and drug discovery workflow.

Data Presentation

Table 1: Representative Data for Suzuki Coupling of this compound

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane1001285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene110892
33-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃DMF901678
42-Naphthylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane1001088

Signaling Pathway Interaction Model

While this compound itself is not a known signaling molecule, its derivatives are often designed to interact with specific biological pathways. The diagram below illustrates a hypothetical scenario where a derivative acts as an inhibitor of a kinase signaling pathway, a common target in drug discovery.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate Response Cellular Response Substrate->Response Inhibitor Pyridinone Derivative (Inhibitor) Inhibitor->KinaseB

Caption: Inhibition of a kinase pathway.

This compound is a valuable synthetic intermediate, primarily within the field of medicinal chemistry. Its utility stems from the reactivity of the bromine atom, which allows for the straightforward synthesis of a wide array of derivatives. While its role in materials science is not currently established, the fundamental chemistry associated with this compound is robust and well-understood, providing a strong foundation for its application in the synthesis of novel compounds for biological evaluation. Researchers in drug development can leverage this scaffold to explore new chemical space in the quest for next-generation therapeutics.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-bromo-1-ethylpyridin-2(1H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, from the initial starting materials to the final product.

Issue 1: Low or No Yield of 1-ethylpyridin-2(1H)-one (Precursor)

  • Possible Cause: Incomplete reaction of the starting materials for the formation of the pyridinone ring.

  • Recommended Action:

    • Reagent Purity: Ensure the purity of starting materials, such as ethylamine and the corresponding 1,5-dicarbonyl compound or its equivalent. Impurities can interfere with the condensation reaction.

    • Reaction Temperature: Optimize the reaction temperature. Some condensation reactions for pyridinone synthesis may require heating to reflux to proceed to completion.[1]

    • Catalyst: If applicable, ensure the catalyst is active. For some pyridinone syntheses, acidic or basic catalysts are employed to facilitate the cyclization.[2]

Issue 2: Inefficient Bromination of 1-ethylpyridin-2(1H)-one

  • Possible Cause: The brominating agent is not reactive enough, or the reaction conditions are not optimal for electrophilic substitution on the pyridinone ring.

  • Recommended Action:

    • Choice of Brominating Agent: Consider using a more reactive brominating agent. N-Bromosuccinimide (NBS) is a common choice for bromination of activated rings. Molecular bromine (Br₂) in a suitable solvent like acetic acid can also be used.[3]

    • Solvent Effects: The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for bromination reactions.[3]

    • Temperature Control: Bromination reactions can be exothermic. It is often necessary to control the temperature, starting at a lower temperature and allowing the reaction to warm to room temperature or be gently heated to ensure completion.

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and determine the optimal reaction time.

Issue 3: Formation of Multiple Brominated Products

  • Possible Cause: The pyridinone ring has multiple sites susceptible to bromination, leading to the formation of di- or poly-brominated species. The reaction conditions may be too harsh.

  • Recommended Action:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended to favor mono-bromination.

    • Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the desired mono-brominated product.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help to prevent over-bromination.

Issue 4: Difficulty in Product Isolation and Purification

  • Possible Cause: The product may be difficult to crystallize or may co-elute with starting materials or byproducts during chromatography.

  • Recommended Action:

    • Work-up Procedure: Quench the reaction properly to remove any unreacted bromine. A solution of sodium thiosulfate is commonly used for this purpose.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product into an organic solvent.

    • Crystallization: If the product is a solid, try different solvents or solvent mixtures for recrystallization to obtain pure crystals.

    • Chromatography: If purification is done by column chromatography, screen different solvent systems to achieve better separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of 1-ethylpyridin-2(1H)-one?

A common approach to pyridin-2(1H)-one synthesis involves the condensation of a 1,5-dicarbonyl compound with a primary amine, in this case, ethylamine.[1] Alternatively, other heterocyclic precursors can be modified to form the desired pyridinone ring.[4]

Q2: Which brominating agent is recommended for the synthesis of this compound?

N-Bromosuccinimide (NBS) is a good first choice as it is a solid and easier to handle than liquid bromine. Bromine in acetic acid is another effective option.[3] The choice may depend on the specific reactivity of the 1-ethylpyridin-2(1H)-one substrate.

Q3: How can I monitor the progress of the bromination reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot would indicate product formation. LC-MS is another powerful technique to monitor the reaction and confirm the mass of the product.

Q4: What are some common side reactions to be aware of?

Over-bromination to form di-brominated products is a common side reaction.[5] Also, depending on the stability of the starting material and product, degradation under harsh reaction conditions (e.g., high temperature or strong acid) can occur.

Experimental Protocols

Synthesis of 1-ethylpyridin-2(1H)-one (General Procedure)

Synthesis of this compound

This is a representative protocol adapted from general bromination procedures. Optimization may be required.

  • Dissolution: Dissolve 1-ethylpyridin-2(1H)-one (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low. Alternatively, a solution of bromine (1.05 eq) in the same solvent can be added dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

  • Quenching: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions for Related Bromination Reactions

Starting MaterialBrominating AgentSolventTemperatureYield (%)Reference
trans-Cinnamic AcidPyridinium bromide perbromideAcetic AcidRefluxNot Specified[3]
Indole derivativeCuBr₂DCENot Specified30[7]
5-AcetamidoindaneBromineAcetic AcidNot SpecifiedNot Specified[8]

Note: The yields and conditions are for related but not identical reactions and should be used as a general guide.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_ethylpyridin_2_one 1-ethylpyridin-2(1H)-one dissolution Dissolution & Cooling (0 °C) 1_ethylpyridin_2_one->dissolution brominating_agent Brominating Agent (e.g., NBS) addition Slow Addition of Brominating Agent brominating_agent->addition solvent Solvent (e.g., Acetic Acid) solvent->dissolution dissolution->addition stirring Stirring & Monitoring (TLC/LC-MS) addition->stirring quench Quench with Na₂S₂O₃ stirring->quench extraction Extraction quench->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_sm Check Starting Material Purity & Stoichiometry start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction optimize_conditions Optimize Reaction: - Increase Temperature - Prolong Reaction Time - Change Solvent incomplete_reaction->optimize_conditions Yes side_products Multiple Spots on TLC? incomplete_reaction->side_products No success Pure Product optimize_conditions->success over_bromination Over-bromination likely. - Lower Temperature - Slow Addition of Reagent - Check Stoichiometry side_products->over_bromination Yes purification_issue Difficulty in Purification? side_products->purification_issue No over_bromination->success optimize_purification Optimize Purification: - Different Recrystallization Solvents - Different Chromatography Eluent purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 4-Bromo-1-ethylpyridin-2(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-bromo-1-ethylpyridin-2(1H)-one by recrystallization.

Troubleshooting and FAQs

Q1: My compound is not dissolving in the chosen solvent, even at boiling. What should I do?

A1: This indicates that the solvent is not suitable for your compound. An ideal recrystallization solvent should readily dissolve the compound when hot but poorly when cold. If the compound doesn't dissolve even at the solvent's boiling point, you should select a different solvent. Refer to the solvent selection table below for alternatives. It's also possible that you have a very large amount of insoluble impurity. If you suspect this, you can try hot filtration to remove the insoluble material before proceeding with cooling.

Q2: I've added a lot of hot solvent, and my compound has dissolved, but no crystals are forming upon cooling. What is the problem?

A2: This is a common issue and usually means you have added too much solvent, and the solution is not supersaturated.[1][2] To remedy this, you can heat the solution again and carefully evaporate some of the solvent to increase the concentration of your compound.[3] Once the volume is reduced, allow the solution to cool again.

Q3: My solution has cooled, but no crystals have appeared. How can I induce crystallization?

A3: If crystals do not form from a cooled solution, it may be due to supersaturation.[1] You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][3]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal formation.[1][3]

  • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of your compound.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the compound is significantly impure.[2] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly.[2] Using a mixed solvent system can sometimes help prevent oiling out.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: A low yield can result from several factors:

  • Using too much solvent: This is a primary cause of low recovery as a significant amount of the product remains in the mother liquor.[1][3]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Washing with too much cold solvent: During the final washing step, using an excessive amount of cold solvent can redissolve some of your purified crystals.[1]

  • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Q6: My recrystallized product is still colored/impure. What can I do?

A6: If your product remains impure after one recrystallization, a second recrystallization may be necessary. For colored impurities, you can sometimes add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which are then removed by hot filtration. Be aware that using too much charcoal can also adsorb your product and reduce the yield.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will dissolve the crude product when hot but not at room temperature.[4] Based on literature for analogous N-aryl pyridone derivatives, the following solvents are suggested for this compound.[4]

Solvent SystemTypical Recovery Yield (%)Purity Achieved (%)Notes
Ethanol80-90>98A common and effective solvent for the recrystallization of pyridone derivatives.[4]
Methanol85-95>98Often provides good crystal formation for N-aryl pyridones.[4]
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve crystal yield.[4]
Ethyl Acetate/HexanesVariable>97A mixed solvent system that can be effective if single solvents are not suitable.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound:

  • Solvent Selection: Based on small-scale preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring to promote dissolution.[4] If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained. Avoid adding an excess of solvent, as this will reduce the recovery yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualization

G cluster_start cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_troubleshooting Troubleshooting cluster_final Final Steps start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve check_dissolution Does it fully dissolve? dissolve->check_dissolution check_dissolution->start No, insoluble. Choose new solvent. cool Cool solution slowly to room temperature check_dissolution->cool Yes check_crystals Do crystals form? cool->check_crystals oiling_out Compound oiled out? check_crystals->oiling_out No filter_wash Filter and wash crystals with cold solvent check_crystals->filter_wash Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool in ice bath induce_crystallization->check_crystals Retry reduce_volume Too much solvent: - Reheat and evaporate  some solvent induce_crystallization->reduce_volume Still no crystals reduce_volume->cool oiling_out->induce_crystallization No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool dry Dry purified product filter_wash->dry

References

Technical Support Center: Synthesis of 4-bromo-1-ethylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-bromo-1-ethylpyridin-2(1H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common synthetic approach involves a two-step process. The first step is the bromination of 1-ethylpyridin-2(1H)-one. Alternatively, one could start with the N-ethylation of 4-bromopyridin-2(1H)-one. The choice of route can depend on the availability and cost of the starting materials.

Q2: What are the most common challenges encountered in this synthesis?

A2: Researchers often face challenges such as low product yields, the formation of side products due to competing reactions (e.g., O-alkylation versus N-alkylation), difficulties in achieving regioselective bromination, and challenges in purifying the final product.[1][2]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[3] By comparing the TLC profile of the reaction mixture with the starting materials, you can determine when the reaction is complete. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[1]

Q4: What are the typical purification methods for this compound derivatives?

A4: Recrystallization is a widely used and effective technique for purifying solid this compound derivatives.[4] Column chromatography is another common method for purifying both solid and oily products, allowing for the separation of the desired product from impurities and side products.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a frequent issue in the synthesis of pyridinone derivatives. A systematic approach to troubleshooting is crucial to identify and resolve the underlying cause.[6]

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time.[1] Increase Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Consider gentle heating or refluxing the reaction mixture.[2] Microwave Irradiation: This can sometimes accelerate slow reactions.[2]
Poor Reagent Quality Verify Starting Material Purity: Ensure your starting materials are pure and dry, as impurities can interfere with the reaction. Use Fresh Reagents: Reagents, especially bases and alkylating agents, can degrade over time.
Suboptimal Base Base Strength: If using a weak base like K₂CO₃ with poor results, consider a stronger base such as Cs₂CO₃ or NaH (requires anhydrous conditions).[2] Base Solubility: Ensure the chosen base is soluble in the reaction solvent.
Alkylating Agent Reactivity Choice of Halide: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using ethyl bromide, consider switching to ethyl iodide.[2] Finkelstein Reaction: Add a catalytic amount of potassium iodide (KI) when using an alkyl bromide or chloride to enhance reactivity.[2]
Inappropriate Solvent Solvent Polarity: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are commonly used for N-alkylation.[2] If solubility is an issue, screen a range of solvents.

Experimental Protocols

Protocol 1: N-Ethylation of 4-bromopyridin-2(1H)-one

This protocol describes the N-ethylation of 4-bromopyridin-2(1H)-one to yield this compound.

Materials:

  • 4-bromopyridin-2(1H)-one

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-bromopyridin-2(1H)-one (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Add ethyl iodide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination of 1-ethylpyridin-2(1H)-one

This protocol outlines the bromination of 1-ethylpyridin-2(1H)-one.

Materials:

  • 1-ethylpyridin-2(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

Procedure:

  • Dissolve 1-ethylpyridin-2(1H)-one (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate.

  • Add saturated aqueous sodium bicarbonate to neutralize the solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-bromopyridin-2(1H)-one 4-bromopyridin-2(1H)-one N-Ethylation N-Ethylation 4-bromopyridin-2(1H)-one->N-Ethylation Ethyl Halide Ethyl Halide Ethyl Halide->N-Ethylation Aqueous Workup Aqueous Workup N-Ethylation->Aqueous Workup Purification Purification Aqueous Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Change Base incomplete->optimize_conditions check_reagents Check Reagent Quality complete->check_reagents poor_reagents Degraded/Impure Reagents check_reagents->poor_reagents Poor good_reagents Reagents OK check_reagents->good_reagents Good use_fresh_reagents Use Fresh/Purified Reagents poor_reagents->use_fresh_reagents purification_issue Investigate Workup and Purification (e.g., product loss during extraction) good_reagents->purification_issue

Caption: Troubleshooting decision tree for low product yield.

Alkylation_Selectivity cluster_products Potential Products Pyridinone 4-Bromopyridin-2(1H)-one Anion N_Alkylation N-Alkylation (Desired Product) Pyridinone->N_Alkylation Attack at Nitrogen O_Alkylation O-Alkylation (Side Product) Pyridinone->O_Alkylation Attack at Oxygen

Caption: Competing N- vs. O-alkylation pathways.

References

Technical Support Center: Bromination of 1-Ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-ethylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the expected major products and common side products in the bromination of 1-ethylpyridin-2(1H)-one?

A1: The electrophilic bromination of 1-ethylpyridin-2(1H)-one typically yields a mixture of two primary monobrominated isomers: 3-bromo-1-ethylpyridin-2(1H)-one and 5-bromo-1-ethylpyridin-2(1H)-one. The formation of these isomers is a key consideration in this reaction.

Common side reactions include the formation of polybrominated products, most notably 3,5-dibromo-1-ethylpyridin-2(1H)-one. The extent of polybromination is highly dependent on the reaction conditions, particularly the stoichiometry of the brominating agent. Using an excess of the brominating agent will favor the formation of dibrominated and other polybrominated species.[1]

Q2: My reaction is producing a mixture of 3-bromo and 5-bromo isomers. How can I control the regioselectivity?

A2: The ratio of 3-bromo to 5-bromo isomers is influenced by the choice of the brominating agent and the solvent system.[1][2] While complete control over regioselectivity is challenging, the following points should be considered:

  • Brominating Agent: The use of N-bromosuccinimide (NBS) or dioxane dibromide is known to produce mixtures of the 3- and 5-bromo isomers. The specific ratio of these isomers is dependent on the character of the brominating agent.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of bromination reactions involving NBS.[2] Experimenting with different solvents, such as chlorinated hydrocarbons, ethers, or polar aprotic solvents, may alter the isomer ratio.

Q3: I am observing significant amounts of a dibrominated byproduct. How can I minimize its formation?

A3: The formation of 3,5-dibromo-1-ethylpyridin-2(1H)-one and other polybrominated byproducts can be minimized by carefully controlling the reaction stoichiometry. It is crucial to use a 1:1 molar ratio or a slight substoichiometric amount of the brominating agent relative to the 1-ethylpyridin-2(1H)-one substrate.

Additionally, the choice of brominating agent is important. Using milder brominating agents like N-bromosuccinimide or dioxane dibromide has been reported to yield monobromides with almost no formation of dibromides under controlled conditions.[1]

Q4: The reaction is sluggish or does not go to completion. What can I do to improve the reaction rate and yield?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and selectivity.

  • Catalyst: For less reactive systems, the use of a catalyst may be necessary. However, for the bromination of the electron-rich 2-pyridone ring system, a catalyst is not always required, especially with more reactive brominating agents.

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and free of water, as contaminants can interfere with the reaction.

Q5: How can I effectively separate the isomeric monobrominated products and remove the dibrominated byproduct?

A5: The separation of the isomeric products and byproducts can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating these compounds. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

  • Recrystallization: If one of the isomers is significantly less soluble in a particular solvent system, recrystallization can be an effective purification method. This may require screening various solvents.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is less practical for large-scale purifications.

Quantitative Data Summary

The following table summarizes the expected product distribution based on the choice of brominating agent. Please note that specific yields and isomer ratios can vary depending on the reaction conditions (solvent, temperature, etc.).

Brominating AgentDesired Product(s)Common Side Product(s)Typical Combined Yield of MonobromidesReference
N-Bromosuccinimide (NBS)3-Bromo- and 5-Bromo-1-ethylpyridin-2(1H)-oneMinimal dibromides under controlled stoichiometry60-80%[1]
Dioxane Dibromide3-Bromo- and 5-Bromo-1-ethylpyridin-2(1H)-oneMinimal dibromides under controlled stoichiometry60-80%[1]
Bromine (Br₂) in Acetic Acid3-Bromo- and 5-Bromo-1-ethylpyridin-2(1H)-one3,5-Dibromo-1-ethylpyridin-2(1H)-oneVariable, depends on stoichiometryGeneral knowledge

Experimental Protocols

Monobromination of 1-Ethylpyridin-2(1H)-one using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 1-Ethylpyridin-2(1H)-one

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethylpyridin-2(1H)-one (1 equivalent) in the chosen anhydrous solvent.

  • Reagent Addition: Add N-bromosuccinimide (1.0 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be applied to increase the reaction rate, but this should be done cautiously to avoid promoting side reactions.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the 3-bromo and 5-bromo isomers from any unreacted starting material and potential dibrominated byproducts.

Visualizations

Bromination_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 1-Ethylpyridin-2(1H)-one 1-Ethylpyridin-2(1H)-one Sigma Complex (C3 attack) Sigma Complex (C3 attack) 1-Ethylpyridin-2(1H)-one->Sigma Complex (C3 attack) + Br+ Sigma Complex (C5 attack) Sigma Complex (C5 attack) 1-Ethylpyridin-2(1H)-one->Sigma Complex (C5 attack) + Br+ 3-Bromo-1-ethylpyridin-2(1H)-one 3-Bromo-1-ethylpyridin-2(1H)-one Sigma Complex (C3 attack)->3-Bromo-1-ethylpyridin-2(1H)-one - H+ Dibromo Sigma Complex Dibromo Sigma Complex 3-Bromo-1-ethylpyridin-2(1H)-one->Dibromo Sigma Complex + Br+ 5-Bromo-1-ethylpyridin-2(1H)-one 5-Bromo-1-ethylpyridin-2(1H)-one Sigma Complex (C5 attack)->5-Bromo-1-ethylpyridin-2(1H)-one - H+ 5-Bromo-1-ethylpyridin-2(1H)-one->Dibromo Sigma Complex + Br+ 3,5-Dibromo-1-ethylpyridin-2(1H)-one 3,5-Dibromo-1-ethylpyridin-2(1H)-one Dibromo Sigma Complex->3,5-Dibromo-1-ethylpyridin-2(1H)-one - H+

Caption: Reaction pathways in the bromination of 1-ethylpyridin-2(1H)-one.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion isomers Mixture of 3- and 5-Bromo Isomers issue->isomers Regioselectivity dibromo Significant Dibromination issue->dibromo Polybromination solution1 Optimize Temperature Check Reagent Purity low_yield->solution1 solution2 Vary Brominating Agent Screen Solvents isomers->solution2 solution3 Use 1:1 Stoichiometry Use Milder Brominating Agent (NBS) dibromo->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for the bromination of 1-ethylpyridin-2(1H)-one.

References

Technical Support Center: Improving Yield in Palladium-Catalyzed Reactions of 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving 4-bromo-1-ethylpyridin-2(1H)-one to achieve higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is resulting in a low yield. What are the most common contributing factors?

Low yields in palladium-catalyzed reactions with pyridinone substrates are often due to a combination of factors. The primary culprits typically involve catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas for investigation include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridinone nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle. Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated and inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridinone substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridinone nitrogen and promote the desired reaction pathway.

  • Suboptimal Base Selection: The base is crucial for the transmetalation step in many cross-coupling reactions. The strength and solubility of the base are important considerations. For pyridinone substrates, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The presence of water can be critical for the activity of some inorganic bases.

  • Solvent and Degassing: Solvents must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and THF, often with the addition of water to aid in dissolving the base.

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst decomposition and byproduct formation.

Q2: I am observing significant byproduct formation, such as homocoupling of my coupling partner and/or debromination of the this compound. How can I minimize these side reactions?

  • Homocoupling: The formation of a product from the coupling of two molecules of your coupling partner (e.g., boronic acid in a Suzuki reaction) is often caused by the presence of oxygen in the reaction mixture. To minimize this:

    • Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom can occur as a side reaction. This can be influenced by:

    • Solvent: The choice of solvent can play a role.

    • Base: The nature and strength of the base can influence the extent of debromination.

    • Water Content: The presence of water can sometimes contribute to this side reaction. Ensure you are using anhydrous solvents if the reaction protocol calls for it.

Q3: Which palladium catalyst and ligand combination is a good starting point for reactions with this compound?

For electron-rich and potentially coordinating substrates like this compound, a robust catalytic system is necessary. Good starting points for common cross-coupling reactions are:

  • Suzuki-Miyaura Coupling:

    • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

    • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands help to stabilize the palladium center and promote efficient catalytic turnover.

  • Buchwald-Hartwig Amination:

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

    • Ligand: Biarylphosphine ligands like BINAP or Josiphos are often effective.

  • Heck Reaction:

    • Catalyst: Pd(OAc)₂

    • Ligand: Triphenylphosphine (PPh₃) is a common choice, but for more challenging substrates, more electron-rich and bulky phosphines may be required.

Troubleshooting Guides

Low or No Conversion

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps, presented in a logical workflow.

LowConversionTroubleshooting cluster_reagents Reagent Checks cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks Start Low/No Conversion CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckCatalyst Evaluate Catalyst and Ligand Start->CheckCatalyst CheckConditions Assess Reaction Conditions Start->CheckConditions ReagentPurity Purity of this compound and coupling partner? CheckReagents->ReagentPurity Stoichiometry Correct stoichiometry of all reagents? CheckReagents->Stoichiometry CatalystActivity Is the Pd source active? (Consider a fresh bottle) CheckCatalyst->CatalystActivity LigandChoice Is the ligand appropriate? (Bulky, electron-rich ligands are often better) CheckCatalyst->LigandChoice CatalystLoading Is the catalyst loading sufficient? (Try increasing to 2-5 mol%) CheckCatalyst->CatalystLoading Degassing Was the solvent properly degassed? (Crucial to prevent catalyst oxidation) CheckConditions->Degassing BaseSelection Is the base suitable? (Strength and solubility are key) CheckConditions->BaseSelection Temperature Is the temperature optimal? (Too low may be slow, too high can cause decomposition) CheckConditions->Temperature Optimize Systematic Optimization ReagentPurity->Optimize Stoichiometry->Optimize CatalystActivity->Optimize LigandChoice->Optimize CatalystLoading->Optimize Degassing->Optimize BaseSelection->Optimize Temperature->Optimize

Caption: Troubleshooting workflow for low or no conversion.

Significant Byproduct Formation

If your desired product is forming but is accompanied by significant byproducts, the following guide can help you diagnose and address the issue.

Caption: Troubleshooting guide for significant byproduct formation.

Data Presentation: Parameter Optimization

Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome of palladium-catalyzed reactions with pyridinone substrates.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Dioxane/H₂O10035
BINAP2K₂CO₃Dioxane/H₂O10055
SPhos2K₃PO₄Toluene/H₂O11085
XPhos2K₃PO₄Toluene/H₂O11092
RuPhos2Cs₂CO₃Dioxane/H₂O10088
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
Base (2 equiv.)Catalyst (Pd₂(dba)₃, 2 mol%)Ligand (BINAP, 4 mol%)SolventTemperature (°C)Yield (%)
Na₂CO₃Pd₂(dba)₃BINAPToluene11040
K₂CO₃Pd₂(dba)₃BINAPToluene11060
K₃PO₄Pd₂(dba)₃BINAPToluene11075
Cs₂CO₃Pd₂(dba)₃BINAPToluene11082
NaOtBuPd₂(dba)₃BINAPToluene11090
Table 3: Effect of Solvent and Temperature on Heck Reaction Yield
SolventTemperature (°C)Catalyst (Pd(OAc)₂, 2 mol%)Ligand (PPh₃, 4 mol%)Base (Et₃N, 2 equiv.)Yield (%)
Toluene110Pd(OAc)₂PPh₃Et₃N65
Dioxane100Pd(OAc)₂PPh₃Et₃N70
DMF120Pd(OAc)₂PPh₃Et₃N80
NMP130Pd(OAc)₂PPh₃Et₃N85
Acetonitrile80Pd(OAc)₂PPh₃Et₃N55

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids.

SuzukiWorkflow Start Start Setup Combine this compound, boronic acid, and base in a dry flask. Start->Setup Inert Evacuate and backfill with inert gas (e.g., Argon) 3x. Setup->Inert Solvent Add degassed solvent. Inert->Solvent Catalyst Add Pd catalyst and ligand. Solvent->Catalyst Heat Heat to desired temperature with stirring. Catalyst->Heat Monitor Monitor reaction by TLC or LC-MS. Heat->Monitor Workup Cool, dilute with organic solvent, and wash with water/brine. Monitor->Workup Purify Dry organic layer, concentrate, and purify by chromatography. Workup->Purify End End Purify->End

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

General Procedure for Heck Reaction of this compound
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst, the ligand, and the base (e.g., triethylamine, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or NMP).

  • Reaction: Seal the tube and heat to the desired temperature (typically 100-140 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

purification of crude 4-bromo-1-ethylpyridin-2(1H)-one using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-bromo-1-ethylpyridin-2(1H)-one using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of polar organic compounds like N-substituted pyridinones. For closely eluting impurities, high-efficiency silica gel may provide better separation.[1] If the compound shows instability on acidic silica gel, neutral alumina can be considered as an alternative stationary phase.[1]

Q2: How do I choose an appropriate solvent system (eluent) for the separation?

A2: The ideal solvent system should provide a good separation between your desired compound and any impurities. This is typically determined by running thin-layer chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.4 for the this compound to ensure optimal separation on the column.[2] A good starting point for developing a solvent system for pyridinone derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[1][3][4]

Q3: My compound is a solid. How should I load it onto the column?

A3: There are two common methods for loading a solid sample onto a column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[5] Carefully add this solution to the top of the column.

  • Dry Loading: If the compound has poor solubility in the eluent, it can be pre-adsorbed onto a small amount of silica gel.[2][5] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[2][5]

Q4: How can I monitor the separation during the elution process?

A4: The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[6] By spotting each fraction on a TLC plate and eluting it with the same solvent system used for the column, you can identify the fractions that contain the pure product.

Q5: What are some common impurities I might encounter?

A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, or decomposition products. For N-substituted pyridinones, potential impurities could arise from incomplete alkylation or side reactions. If the synthesis involves bromination, isomeric byproducts might also be present.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of the desired product from impurities. The chosen eluent system may not be optimal, leading to co-elution of the product and impurities.[1]Optimize the solvent system using TLC. A less polar solvent system or a shallower gradient may improve separation for closely eluting spots.[1] Using a longer column can also enhance separation.[1]
The column may be overloaded with the crude material.As a general guideline, use a silica gel to crude product ratio of at least 50:1 by weight to avoid broad peaks and poor separation.[7]
The product is not eluting from the column. The eluent system is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
The compound appears to be decomposing on the column. This compound may be sensitive to the acidic nature of standard silica gel.[1]Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[1] Alternatively, use a less acidic stationary phase like neutral alumina.[1]
Streaking or tailing of the spot on TLC and broad peaks from the column. The compound may have poor solubility in the chosen eluent, causing it to streak.Ensure the compound is fully dissolved before loading. If necessary, a minimal amount of a stronger, more polar solvent can be used for loading.[6]
The presence of highly polar impurities can also cause streaking.Consider a pre-purification step, such as a simple filtration through a small plug of silica gel, to remove baseline impurities before the main chromatographic separation.[7]
Colored impurities are co-eluting with the product. Residual iodine or other colored byproducts from the synthesis may be present.If the colored impurity has a different polarity, adjusting the solvent system may allow for its separation. In some cases, a subsequent purification step like recrystallization might be necessary to remove the color.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in the initial, least polar eluent mixture.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure, ensuring no air bubbles are trapped.[2]
  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the surface during sample and eluent addition.[5]

2. Sample Loading:

  • For Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.[5]
  • For Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2][5]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions in test tubes or other suitable containers.
  • If a gradient elution is required, gradually increase the polarity of the solvent system by increasing the proportion of the more polar solvent.

4. Analysis of Fractions:

  • Monitor the composition of the collected fractions by TLC.[6]
  • Spot each fraction on a TLC plate, elute with the column's solvent system, and visualize the spots (e.g., under a UV lamp).
  • Combine the fractions that contain the pure this compound.

5. Isolation of the Purified Product:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography

Solvent System Composition (v/v) Typical Application Notes
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Initial screening and purification of moderately polar compounds.A good starting point for many pyridinone derivatives.[1][2]
Dichloromethane / Methanol (e.g., 99:1 to 9:1)For more polar compounds that do not move significantly in Hexane/EtOAc.Dichloromethane can improve the solubility of many organic compounds.
Dichloromethane / Hexane (e.g., 1:1 to 3:2)Separation of less polar compounds or isomeric impurities.[4]Can provide different selectivity compared to ester-based systems.

Table 2: General Parameters for Column Chromatography

Parameter Recommendation Rationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard for most applications.
Stationary Phase to Compound Ratio (w/w) 50:1 to 100:1Ensures good separation and prevents column overloading.[7]
Target Rf Value on TLC 0.2 - 0.4Provides a good balance between resolution and elution time.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis to Determine Eluent Column_Packing Pack Column with Silica Gel Slurry TLC_Analysis->Column_Packing Load_Sample Load Crude Product (Wet or Dry Loading) Column_Packing->Load_Sample Elute_Column Elute with Solvent System Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Analyze_Fractions->Elute_Column Continue Elution Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Pure Fractions Identified Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Isolated Pure Product Solvent_Removal->Pure_Product troubleshooting_logic Start Poor Separation Observed Check_TLC Review Initial TLC Is Rf in 0.2-0.4 range? Start->Check_TLC Check_Loading Column Overloaded? Check_TLC->Check_Loading No Adjust_Solvent Optimize Eluent System (e.g., shallower gradient) Check_TLC->Adjust_Solvent Yes Reduce_Load Reduce Sample Load (Increase Silica:Sample Ratio) Check_Loading->Reduce_Load Yes Check_Stability Compound Unstable on Silica? Check_Loading->Check_Stability No Success Separation Improved Adjust_Solvent->Success Reduce_Load->Success Deactivate_Silica Use Deactivated Silica or Alumina Check_Stability->Deactivate_Silica Yes Check_Stability->Success No Deactivate_Silica->Success

References

stability issues of 4-bromo-1-ethylpyridin-2(1H)-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-bromo-1-ethylpyridin-2(1H)-one under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

While specific stability data for this compound is not extensively documented in the provided search results, 2-pyridone scaffolds are generally considered privileged structures in drug discovery due to their metabolic stability and other favorable physicochemical properties.[1] However, the presence of a bromine atom at the 4-position may influence its reactivity. For a similar compound, 4-bromo-1-methylpyridin-2(1H)-one, the recommended storage condition is in a cool and dry place, suggesting that temperature and humidity could be factors in its long-term stability.[2]

Q2: How is this compound likely to degrade under acidic conditions?

Under acidic conditions, pyridinones can be susceptible to hydrolysis, although they are generally stable. The primary concern would be the potential for protonation of the carbonyl oxygen, which could activate the ring towards nucleophilic attack by water, potentially leading to ring opening over extended periods or under harsh acidic conditions. Another possibility is the acid-catalyzed hydrolysis of the bromo group, although this is generally less likely without the presence of a strong nucleophile.

Q3: What are the potential degradation pathways under basic conditions?

Basic conditions can promote the hydrolysis of the bromo substituent. Studies on similar α-chloro-substituted pyridones have shown that they undergo hydrolysis in the presence of a base like sodium deuteroxide (NaOD).[3] The mechanism involves a nucleophilic attack on the carbon bearing the halogen, leading to a tetrahedral intermediate followed by the departure of the halide leaving group.[3] Therefore, it is plausible that this compound could degrade to 1-ethyl-4-hydroxypyridin-2(1H)-one under basic conditions.

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is not available. However, based on its structure, it should be handled with care in the presence of strong oxidizing agents, strong bases, and potentially strong acids, especially at elevated temperatures. As a building block in organic synthesis, it is designed to be reactive under specific conditions.[2]

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or unexpected byproducts.
  • Possible Cause: Degradation of the starting material, this compound, due to reaction conditions.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.

    • Control Reaction Temperature: Avoid excessive heating unless the protocol specifically requires it. Consider running the reaction at a lower temperature.

    • pH Control: If the reaction is sensitive to pH, ensure adequate buffering. Unintended exposure to strong acids or bases could cause degradation.

    • Inert Atmosphere: If your reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of a new, more polar spot on TLC or a new peak in HPLC during workup.
  • Possible Cause: Hydrolysis of the bromo group to a hydroxyl group, particularly during aqueous workups involving basic solutions.

  • Troubleshooting Steps:

    • Minimize Contact with Base: If a basic wash is necessary, perform it quickly and at a low temperature. Use a milder base if possible (e.g., sodium bicarbonate instead of sodium hydroxide).

    • Analyze the Byproduct: If possible, isolate and characterize the new compound. An increase in polarity and the loss of the bromine signal in mass spectrometry would be indicative of hydrolysis.

    • Alternative Workup: Consider a non-aqueous workup or extraction with neutral water if the reaction products are amenable.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of this compound under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

3. Basic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M NaOH.

  • Incubate the solution at room temperature.

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

4. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points for HPLC analysis.

5. Photostability:

  • Expose the stock solution in a quartz cuvette to a light source as per ICH Q1B guidelines.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze samples at appropriate time intervals.

6. Thermal Degradation:

  • Store the solid compound and the stock solution in a temperature-controlled oven (e.g., 60°C).

  • Analyze samples at specified time points.

7. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Quantify the amount of this compound remaining at each time point.

Data Presentation

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Products (if any)
0.1 M HCl (60°C) 0100-
298.5Minor peak at RRT 0.8
695.2
1290.1
2485.3
0.1 M NaOH (RT) 0100-
280.7Peak at RRT 0.75 (putative 1-ethyl-4-hydroxypyridin-2(1H)-one)
665.4
1245.1
2420.9
3% H₂O₂ (RT) 2499.1No significant degradation
Photostability 2499.5No significant degradation
Thermal (60°C) 2499.8No significant degradation

RRT = Relative Retention Time

Visualizations

cluster_acid Hypothetical Acidic Degradation A This compound B Protonated Intermediate A->B + H⁺ C Ring Opening Products B->C + H₂O (slow)

Caption: Hypothetical acidic degradation pathway.

cluster_base Hypothetical Basic Degradation D This compound E Tetrahedral Intermediate D->E + OH⁻ F 1-ethyl-4-hydroxypyridin-2(1H)-one E->F - Br⁻

Caption: Hypothetical basic degradation pathway.

cluster_workflow Stability Study Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by HPLC neutralize->analyze report Quantify Degradation & Report Results analyze->report

Caption: Experimental workflow for a stability study.

References

troubleshooting low yields in Suzuki coupling with 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura coupling of 4-bromo-1-ethylpyridin-2(1H)-one. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Addressing Low Yields

Low or no product yield in the Suzuki coupling of this compound can be attributed to several factors, primarily related to the electronic nature of the pyridinone ring and the specific reaction conditions. Below are common issues and their potential solutions in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the most likely causes?

A1: Low yields with this substrate are often due to catalyst inhibition, suboptimal reaction conditions, or reagent quality. The lone pair of electrons on the pyridinone nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1][2][3] Additionally, the electron-rich nature of the pyridinone ring can make oxidative addition more challenging.[4]

Key areas to investigate:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1]

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[5][6]

  • Solvent and Temperature: The reaction requires appropriate solvent polarity and sufficient thermal energy.

  • Atmosphere and Reagent Quality: The presence of oxygen or water can lead to catalyst decomposition and undesirable side reactions.[1][3]

Q2: How can I prevent catalyst deactivation when using a pyridinone substrate?

A2: To mitigate catalyst deactivation by the pyridine nitrogen, the use of specific ligands and catalyst systems is recommended.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the active palladium species and sterically hinder coordination of the pyridinone nitrogen.[1][3][4] Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3]

  • Catalyst Choice: Utilize pre-formed palladium catalysts or "pre-catalysts" that are more resistant to inhibition.[3] In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.[3] For challenging couplings of 2-pyridyl nucleophiles, catalyst systems like Pd₂(dba)₃ with phosphite or phosphine oxide ligands have proven effective.[7]

Q3: I suspect an issue with my base. Which base should I use, and how should it be handled?

A3: The base is critical for activating the boronic acid in the transmetalation step.[5]

  • Recommended Bases: For Suzuki couplings of pyridines, moderately strong inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have shown good results.[2][8] Potassium fluoride (KF) can also be a good choice, especially when base-sensitive functional groups are present.[5][7]

  • Base Quality: It is crucial to use a base that is anhydrous and finely powdered. This ensures its reactivity and availability in the reaction mixture.[1][4] Grinding the base before use can improve reproducibility.[4]

Q4: What are the most common side reactions, and how can I minimize them?

A4: The two most common side reactions that consume starting materials and reduce the yield of the desired product are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, most commonly water, to yield the corresponding arene.[1][3] This removes the boronic acid from the catalytic cycle.

    • Solution: Use anhydrous solvents and reagents.[1] Employing boronate esters (e.g., pinacol esters) instead of boronic acids can increase stability against hydrolysis.[3]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[1]

    • Solution: Rigorously exclude oxygen from the reaction. This can be achieved by thoroughly degassing all solvents (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles) and maintaining an inert atmosphere throughout the experiment.[1]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A: A reliable starting point would be to use a palladium pre-catalyst with a bulky biaryl phosphine ligand, a carbonate or phosphate base, and an anhydrous ethereal or aromatic solvent. A detailed starting protocol is provided in the "Experimental Protocols" section below.

Q: Should I use a boronic acid or a boronate ester?

A: While boronic acids are commonly used, boronate esters (like pinacol esters) offer greater stability towards protodeboronation, which can be a significant side reaction.[3] If you are experiencing issues with boronic acid decomposition, switching to the corresponding boronate ester is a recommended troubleshooting step.

Q: My reaction is sluggish. Should I increase the temperature?

A: Yes, increasing the reaction temperature can often improve reaction rates, especially if oxidative addition or transmetalation is slow. Temperatures in the range of 80-110 °C are common for these types of couplings.[2][7] However, be aware that excessively high temperatures can lead to catalyst decomposition.

Q: How do I know if my reagents are of sufficient quality?

A: Use fresh, high-purity reagents whenever possible. Boronic acids can degrade over time, especially if not stored properly. Ensure your solvents are anhydrous, as water can promote side reactions.[1]

Data Presentation

The following tables summarize optimized reaction conditions for Suzuki-Miyaura couplings of related bromopyridine and N-heterocyclic substrates, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of a Phenyl-Substituted Dichloropyrimidine [8]

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Base, Solvent, 70-80 °C, 18-22 h.

Table 2: Suzuki Coupling of 2-Pyridyl Boronates with Aryl Halides [7]

EntryAryl HalideLigandBaseTemperature (°C)Yield (%)
13,5-(CF₃)₂C₆H₃Br1 KF11082
24-MeOC₆H₄Br1 KF11074
34-NCC₆H₄Cl2 KF11073
44-n-BuC₆H₄Cl2 KF11076

Reaction Conditions: Aryl halide (1.0 equiv), 2-pyridylboronate (1.5 equiv), Pd₂(dba)₃ (1.0-1.5 mol%), Ligand (L:Pd = 3:1), Base (3.0 equiv), 1,4-Dioxane. Ligand 1 is a phosphite ligand, and 2 is a phosphine oxide ligand.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, the palladium precursor, and the ligand.[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2][7]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts in troubleshooting Suzuki coupling reactions.

Suzuki_Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst 1. Catalyst System - Inactive? Inhibited? start->check_catalyst check_conditions 2. Reaction Conditions - Suboptimal Base/Solvent/Temp? start->check_conditions check_reagents 3. Reagents & Atmosphere - Water/Oxygen present? - Poor reagent quality? start->check_reagents solution_catalyst Solution: - Use bulky, electron-rich ligand (e.g., SPhos) - Use stable pre-catalyst - Increase catalyst loading check_catalyst->solution_catalyst Address Issue solution_conditions Solution: - Screen bases (K3PO4, Cs2CO3) - Screen anhydrous solvents (Dioxane, Toluene) - Increase temperature (80-110 °C) check_conditions->solution_conditions Address Issue solution_reagents Solution: - Rigorously degas solvents - Use anhydrous reagents - Use fresh boronic acid or switch to ester check_reagents->solution_reagents Address Issue end_node Improved Yield solution_catalyst->end_node solution_conditions->end_node solution_reagents->end_node

Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)Lu2082 oxidative_addition Oxidative Addition pd_complex1 Ru00B9-Pd(II)Lu2082-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ru00B9-Pd(II)Lu2082-Ru00B2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ru00B9-Ru00B2 reductive_elimination->product label_oa Ru00B9-X label_tm Ru00B2-B(OR)u2082 + Base

References

Technical Support Center: Purification of 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-bromo-1-ethylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for purifying solid compounds and can yield highly pure crystalline material, provided a suitable solvent is found.[1][2] Column chromatography is a versatile method that separates compounds based on their differential adsorption to a stationary phase, making it effective for separating complex mixtures.[2][3]

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities may include unreacted starting materials, reagents from the synthesis, and potential byproducts such as isomers or di-brominated species. The specific impurities will depend on the synthetic route used.

Q3: How can I monitor the purity of my compound during the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of fractions collected during column chromatography and to assess the purity of the recrystallized product.[3][4] An ideal TLC will show a single spot for the pure compound.

Troubleshooting Guides

Recrystallization

Issue: Difficulty finding a suitable recrystallization solvent.

  • Solution: The ideal solvent should dissolve the compound at high temperatures but not at room temperature.[1] For pyridone derivatives, common and effective solvents include methanol, ethanol, or a mixture of ethanol and water.[1] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.

Issue: The compound "oils out" instead of forming crystals.

  • Solution: This can happen if the solution is supersaturated or if the cooling rate is too fast. Try reheating the solution to redissolve the oil and then add a small amount of additional hot solvent.[3] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1][3]

Issue: Low recovery of the purified compound.

  • Solution: This may be caused by using an excessive amount of solvent during dissolution. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[1]

Column Chromatography

Issue: The compound does not move from the origin on the TLC plate.

  • Solution: The eluent is likely not polar enough. Gradually increase the polarity of the solvent system. For bromo-substituted pyridines, a gradient of ethyl acetate in hexanes is a good starting point.[3][4]

Issue: The compound and impurities move together on the TLC plate (co-elution).

  • Solution: To improve separation, you can use a less polar solvent system (a shallower gradient).[3][4] Using a longer chromatography column can also enhance the separation of closely eluting compounds.[4]

Issue: The compound appears to be degrading on the silica gel column.

  • Solution: Some bromo-substituted pyridines can be sensitive to the acidic nature of silica gel.[4] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[2][4] Alternatively, using a different stationary phase such as neutral alumina may prevent decomposition.[3]

Data Presentation

Table 1: Recrystallization Solvent Systems for Structurally Similar Pyridone Compounds

Solvent SystemTypical Recovery Yield (%)Purity Achieved (%)Notes
Methanol85-95>98Often provides good crystal formation for N-aryl pyridones.[1]
Ethanol80-90>98A common and effective solvent for the recrystallization of pyridone derivatives.[1]
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve the crystal yield.[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may need to be optimized for your specific compound.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by silica gel chromatography.

  • TLC Analysis: Develop an optimal eluent system using TLC. A good starting point for bromo-pyridines is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for the desired compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a dry powder.[4][5]

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.[3]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A TLC Analysis to Determine Eluent System B Pack Column with Silica Gel A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-1-ethylpyridin-2(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

I. Synthesis Overview & Workflow

The synthesis of this compound is typically achieved in a two-step process. The first step involves the bromination of 2-hydroxypyridine to yield 4-bromo-2-hydroxypyridine. This intermediate exists in tautomeric equilibrium with 4-bromopyridin-2(1H)-one. The second step is the N-alkylation of this intermediate with an ethylating agent, such as ethyl iodide or ethyl bromide, to obtain the final product.

Synthesis_Workflow start Start Materials step1 Step 1: Bromination start->step1 2-Hydroxypyridine, Brominating Agent intermediate 4-Bromo-2-hydroxypyridine step1->intermediate step2 Step 2: N-Ethylation intermediate->step2 Ethylating Agent, Base purification Purification step2->purification product This compound purification->product

Caption: General two-step synthetic workflow for this compound.

II. Step 1: Bromination of 2-Hydroxypyridine

This section focuses on the initial bromination of 2-hydroxypyridine to form the key intermediate, 4-bromo-2-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common brominating agents for this reaction, and what are the safety precautions?

A1: Common brominating agents include liquid bromine (Br₂) and N-bromosuccinimide (NBS).

  • Liquid Bromine (Br₂): Highly reactive and effective, but also highly corrosive, toxic, and volatile. It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, eye protection (goggles and face shield), and a lab coat.[1] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.[1]

  • N-Bromosuccinimide (NBS): A solid and safer alternative to liquid bromine, making it easier to handle, especially on a larger scale.

Q2: I am observing the formation of a di-brominated byproduct. How can I improve the selectivity for mono-bromination at the 4-position?

A2: The formation of di-brominated species is a common issue due to the activated nature of the pyridone ring. To enhance mono-bromination selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of 2-hydroxypyridine may help minimize over-bromination.

  • Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the brominating species at any given time.

Troubleshooting Guide: Bromination
Problem ID Issue Potential Causes Recommended Solutions
BR-001Low or No Conversion 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, properly stored brominating agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor progress by TLC or other analytical methods.
BR-002Formation of Multiple Products (Low Selectivity) 1. Over-bromination (di- and tri-brominated products). 2. Reaction temperature is too high. 3. Rapid addition of brominating agent.1. Use a slight excess of the starting 2-hydroxypyridine. 2. Lower the reaction temperature. 3. Add the brominating agent slowly and in portions.
BR-003Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup.1. After reaction completion, try to precipitate the product by adding a non-polar solvent or by adjusting the pH. 2. To break emulsions during aqueous workup, add brine or a small amount of a different organic solvent.

III. Step 2: N-Ethylation of 4-Bromo-2-hydroxypyridine

This step involves the alkylation of the intermediate with an ethylating agent to form the final product. A significant challenge in this step is controlling the regioselectivity between N-alkylation and O-alkylation.

Frequently Asked Questions (FAQs)

Q3: What are the common side products in the N-ethylation step, and how can I minimize them?

A3: The most common side product is the O-ethylated isomer, 4-bromo-2-ethoxypyridine. The ratio of N- to O-alkylation is influenced by several factors. To favor N-alkylation:

  • Choice of Base and Solvent: The combination of base and solvent is critical. Softer cations (like Cs⁺) and polar aprotic solvents (like DMF) tend to favor N-alkylation.[2]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve N-selectivity and reaction rates, often allowing for the use of milder bases and less hazardous solvents.

  • Micellar Catalysis: Performing the reaction in a micellar system (e.g., using Tween 20 in water) has been shown to be a green and effective method to achieve high N-selectivity.

Q4: My N-ethylation reaction is very slow or not proceeding to completion. What can I do?

A4: Several factors could be contributing to a sluggish reaction:

  • Reactivity of Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride. If using ethyl bromide, consider switching to ethyl iodide or adding a catalytic amount of potassium iodide (KI) to the reaction mixture (Finkelstein conditions).

  • Base Strength: The base may not be strong enough to deprotonate the pyridone effectively. Consider switching to a stronger base.

  • Reaction Temperature: Increasing the reaction temperature can increase the reaction rate. Microwave irradiation can also be an effective method to accelerate the reaction.[3]

Troubleshooting Guide: N-Ethylation
Problem ID Issue Potential Causes Recommended Solutions
NE-001Low Yield of N-ethylated Product 1. Incomplete reaction. 2. Formation of O-ethylated byproduct. 3. Ineffective base.1. Increase reaction time and/or temperature. Consider using a more reactive ethylating agent (ethyl iodide). 2. Optimize reaction conditions to favor N-alkylation (see Table 1). 3. Switch to a stronger or more soluble base.
NE-002High Proportion of O-Ethylated Byproduct 1. "Hard" cation from the base (e.g., Ag⁺). 2. Non-polar solvent.1. Use a "softer" cation base (e.g., Cs₂CO₃, K₂CO₃). 2. Switch to a polar aprotic solvent like DMF or acetonitrile. 3. Employ phase-transfer or micellar catalysis.
NE-003Difficulty in Separating N- and O-Isomers 1. Similar polarities of the N- and O-ethylated products.1. Optimize column chromatography conditions (e.g., use a different solvent system or a longer column). 2. Consider recrystallization from a suitable solvent system.
Data Presentation: Influence of Reaction Conditions on N-Ethylation

The following table summarizes the general effects of different bases and solvents on the N-alkylation of pyridones, based on literature for similar substrates. This data is intended to be illustrative and guide optimization.

Table 1: Effect of Base and Solvent on the N-Alkylation of a Halogenated 2-Pyridone

EntryBase (equiv.)SolventTemp. (°C)Time (h)Conversion (%)N/O Ratio
1K₂CO₃ (1.5)Tween 20/H₂O (2% w/w)RT376>19:1
2K₂CO₃ (1.5)DMFRT24509:1
3Cs₂CO₃ (1.5)DMFRT12>95>19:1
4NaH (1.2)THFRT12>9510:1

Data synthesized from multiple sources for illustrative purposes.

N_vs_O_Alkylation cluster_conditions Reaction Conditions Pyridone 4-Bromopyridin-2(1H)-one (Ambident Nucleophile) N_Alkylation N-Ethylation (Desired Pathway) Pyridone->N_Alkylation Favorable Conditions O_Alkylation O-Ethylation (Side Reaction) Pyridone->O_Alkylation Unfavorable Conditions Base Base (e.g., Cs₂CO₃) Base->N_Alkylation Solvent Solvent (e.g., DMF) Solvent->N_Alkylation Catalyst Catalyst (e.g., PTC) Catalyst->N_Alkylation

Caption: Factors influencing the regioselectivity of the N-ethylation step.

IV. Experimental Protocols

The following are general protocols that can be adapted and optimized for the scale-up synthesis of this compound.

Protocol 1: Synthesis of 4-Bromo-2-hydroxypyridine

Materials:

  • 2-Hydroxypyridine

  • Bromine or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-hydroxypyridine in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid or solid NBS in portions to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the excess bromine by the slow addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain crude 4-bromo-2-hydroxypyridine.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Bromo-2-hydroxypyridine

  • Ethyl iodide

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a clean and dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 4-bromo-2-hydroxypyridine and anhydrous DMF.

  • Add cesium carbonate to the suspension with stirring.

  • Slowly add ethyl iodide to the reaction mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-ethylated product from any O-ethylated byproduct and other impurities.

This technical support guide is intended to provide general guidance. All procedures should be performed by qualified individuals in a well-equipped laboratory, and all safety precautions should be strictly followed. Optimization of the provided protocols may be necessary to achieve desired yields and purity on a larger scale.

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Bromo- vs. 4-Chloro-1-ethylpyridin-2(1H)-one in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-bromo-1-ethylpyridin-2(1H)-one and 4-chloro-1-ethylpyridin-2(1H)-one. These compounds are valuable intermediates in medicinal chemistry, and understanding their relative reactivity is crucial for designing efficient synthetic routes to complex target molecules. The comparison focuses on two of the most important classes of reactions for functionalizing pyridinone scaffolds: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Theoretical Framework: Factors Influencing Reactivity

The reactivity of the C4-halogen bond in 1-ethylpyridin-2(1H)-ones is primarily dictated by the nature of the synthetic transformation.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): In these reactions, the rate-determining step is typically the oxidative addition of the halo-pyridinone to a Palladium(0) catalyst. The efficiency of this step is inversely related to the carbon-halogen bond dissociation energy. The C-Br bond (≈280 kJ/mol) is significantly weaker than the C-Cl bond (≈340 kJ/mol). Consequently, this compound is expected to undergo oxidative addition more readily and at lower temperatures than its chloro-analogue. The general reactivity trend for halogens in oxidative addition is I > Br > Cl.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[2][3] The 4-position of the pyridin-2-one ring is activated for nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the carbonyl group, which help stabilize the negative charge in the Meisenheimer complex.[4][5] The relative reactivity of aryl bromides versus chlorides in SNAr reactions is not as straightforward as in cross-coupling. While chlorine's higher electronegativity can render the attached carbon more electrophilic and accelerate the initial attack, the C-X bond cleavage is also a factor. In many heterocyclic systems, the bromo-substituent is found to be more reactive than the chloro-substituent.[6]

Data Presentation: A Comparative Summary

Reaction TypeThis compound4-chloro-1-ethylpyridin-2(1H)-oneRationale
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityThe weaker C-Br bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step.[1]
Other Pd-Cross Couplings Higher ReactivityLower ReactivitySimilar to Suzuki coupling, reactions like Buchwald-Hartwig, Sonogashira, and Heck coupling rely on the oxidative addition step.
Nucleophilic Aromatic Substitution Generally More ReactiveGenerally Less ReactiveWhile competing factors exist, the better leaving group ability of bromide and the established trends in similar heterocyclic systems suggest higher reactivity.[6]
Synthetic Utility Preferred for cross-coupling reactions requiring mild conditions.Useful when lower reactivity is needed to achieve selectivity or for certain SNAr reactions. More cost-effective starting material.The choice of halide depends on the desired transformation and economic considerations.

Mandatory Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow relevant to the chemistry of these compounds.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Cross-Coupling Cycle pd0 Pd(0)L2 Active Catalyst oa_complex R-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition tm_complex R-Pd(II)(R')L2 oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R-R' tm_complex->product reagents Ar-X (Pyridinone) reagents->oa_complex boronic R'-B(OR)2 boronic->oa_complex base Base (e.g., K2CO3) base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents Combine Halo-pyridinone, Boronic Acid, Base, Catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) under Inert Gas solvent->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup: Add Water, Extract with Organic Solvent monitoring->workup Upon Completion purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of a 4-halo-1-ethylpyridin-2(1H)-one with an arylboronic acid. The 4-bromo derivative is expected to react more efficiently and under milder conditions than the 4-chloro derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K3PO4), tribasic (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K3PO4.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)2 and SPhos in a minimal amount of 1,4-dioxane to form the pre-catalyst.

  • Add the catalyst solution to the reaction vessel, followed by the bulk 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water). The reaction mixture should be thoroughly degassed by sparging with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For the 4-chloro analogue, higher temperatures and longer reaction times may be necessary.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of a 4-halo-1-ethylpyridin-2(1H)-one with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine, piperidine) (1.5 - 2.0 equiv)

  • Potassium carbonate (K2CO3) or another suitable base (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, combine the this compound, the amine, and the base.

  • Add the solvent (DMF or DMSO) and seal the vial.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may need to be higher for the 4-chloro analogue.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic extracts, wash with brine to remove residual DMF/DMSO, dry over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purify the resulting residue via flash column chromatography to yield the desired product.

Conclusion

References

Comparative Biological Activity of Pyridinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anti-fibrotic properties. The nature and position of substituents on the pyridinone ring play a crucial role in modulating their biological efficacy. This guide summarizes available quantitative data, details common experimental protocols, and provides a workflow for the assessment of antimicrobial activity.

Antimicrobial Activity of Pyridinone Derivatives

Pyridinone derivatives have demonstrated notable activity against various bacterial and fungal strains. The biological activity is significantly influenced by the substitution pattern on the pyridinone core.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyridinone derivatives against different microbial strains, as reported in the scientific literature. It is important to note the absence of specific data for 4-bromo-1-ethylpyridin-2(1H)-one in the reviewed sources.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
3,5-Dibenzoyl-1-ethyl-2,6-diphenyl-4(1H)-pyridinoneEscherichia coli64Penicillin G-
Bacillus subtilis64Penicillin G-
3,5-Dibenzoyl-1-butyl-2,6-diphenyl-4(1H)-pyridinoneEscherichia coli64Penicillin G-
Bacillus subtilis64Penicillin G-
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-oneCandida albicans---
Polycyclic pyridone derivative (Compound 6d)Candida albicans---

Note: Specific MIC values for the chlorophenyl-substituted pyridinone and the polycyclic pyridinone derivative against C. albicans were not provided in the source material, but they were identified as having significant antifungal activity, including inhibition of hyphal and biofilm formation.[1]

Experimental Protocols

The determination of antimicrobial activity for pyridinone derivatives typically involves standardized assays to measure their inhibitory or cidal effects on microbial growth. The following are detailed methodologies for common experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (pyridinone derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in broth to achieve the final desired inoculum concentration.

  • Inoculation: A standardized volume of the diluted inoculum is added to each well containing the compound dilutions, as well to the positive control wells.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Assay

This assay is often used for preliminary screening of antimicrobial activity.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer or pipette tips to create wells

Procedure:

  • Plate Preparation: A standardized inoculum of the microorganism is swabbed uniformly across the surface of the agar plate.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution is added to each well. A solvent control and a positive control are also included on the same plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of novel compounds like pyridinone derivatives.

experimental_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Assessment cluster_characterization Further Characterization Compound Synthesis Compound Synthesis Primary Assay Primary Assay (e.g., Agar Well Diffusion) Compound Synthesis->Primary Assay MIC Determination MIC Determination (Broth Microdilution) Primary Assay->MIC Determination Active Compounds MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Cytotoxicity Assay Cytotoxicity Assay MBC/MFC Determination->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies

Caption: A generalized workflow for the screening and characterization of antimicrobial compounds.

References

Spectroscopic Analysis for the Structural Confirmation of 4-bromo-1-ethylpyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for elucidating molecular structures. This guide offers a comparative analysis of the expected spectroscopic data for 4-bromo-1-ethylpyridin-2(1H)-one and its potential positional isomers, 3-bromo-1-ethylpyridin-2(1H)-one and 5-bromo-1-ethylpyridin-2(1H)-one. By highlighting the key distinguishing features in their predicted spectra, this document serves as a practical reference for researchers engaged in the synthesis and characterization of substituted pyridinone scaffolds.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its 3-bromo and 5-bromo isomers. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H-36.5 - 6.7d~2
H-57.2 - 7.4dd~7, ~2
H-67.0 - 7.2d~7
N-CH₂3.9 - 4.1q~7
N-CH₂CH₃1.3 - 1.5t~7
3-bromo-1-ethylpyridin-2(1H)-one H-47.3 - 7.5d~7
H-56.2 - 6.4t~7
H-67.1 - 7.3d~7
N-CH₂3.9 - 4.1q~7
N-CH₂CH₃1.3 - 1.5t~7
5-bromo-1-ethylpyridin-2(1H)-one H-36.3 - 6.5d~10
H-47.4 - 7.6dd~10, ~2
H-67.2 - 7.4d~2
N-CH₂3.9 - 4.1q~7
N-CH₂CH₃1.3 - 1.5t~7

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-2160 - 162
C-3118 - 120
C-4105 - 107
C-5140 - 142
C-6130 - 132
N-CH₂45 - 47
N-CH₂CH₃13 - 15
3-bromo-1-ethylpyridin-2(1H)-one C-2158 - 160
C-3110 - 112
C-4142 - 144
C-5120 - 122
C-6135 - 137
N-CH₂45 - 47
N-CH₂CH₃13 - 15
5-bromo-1-ethylpyridin-2(1H)-one C-2160 - 162
C-3120 - 122
C-4128 - 130
C-5115 - 117
C-6145 - 147
N-CH₂45 - 47
N-CH₂CH₃13 - 15

Table 3: Predicted Key IR Absorption Bands and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (EI)
This compound ~1660 (C=O, amide), ~1600, ~1550 (C=C)M⁺ peaks at m/z 201/203 (approx. 1:1 ratio)
3-bromo-1-ethylpyridin-2(1H)-one ~1665 (C=O, amide), ~1605, ~1555 (C=C)M⁺ peaks at m/z 201/203 (approx. 1:1 ratio)
5-bromo-1-ethylpyridin-2(1H)-one ~1655 (C=O, amide), ~1595, ~1545 (C=C)M⁺ peaks at m/z 201/203 (approx. 1:1 ratio)

Distinguishing Isomers through Spectroscopic Analysis

While all three isomers share the same molecular formula and thus the same molecular ion peaks in mass spectrometry, their NMR and to a lesser extent IR spectra, will exhibit distinct patterns allowing for unambiguous identification.

  • ¹H NMR Spectroscopy: The substitution pattern of the bromine atom on the pyridinone ring is the primary determinant of the chemical shifts and coupling patterns of the vinyl protons.

    • For This compound , the proton at the 3-position (H-3) is expected to be a doublet with a small coupling constant, coupled only to H-5. The proton at the 6-position (H-6) will be a doublet with a larger coupling constant, coupled to H-5. H-5 itself will appear as a doublet of doublets.

    • In 3-bromo-1-ethylpyridin-2(1H)-one , the vinyl protons H-4, H-5, and H-6 will show a different coupling pattern, with H-5 appearing as a triplet due to coupling with both H-4 and H-6.

    • For 5-bromo-1-ethylpyridin-2(1H)-one , the coupling between H-3 and H-4 will result in doublets with a large coupling constant, while H-6 will likely appear as a doublet with a small long-range coupling.

  • ¹³C NMR Spectroscopy: The position of the bromine atom significantly influences the chemical shifts of the carbon atoms in the pyridinone ring due to its electronic effects. The most notable difference will be in the chemical shift of the carbon atom directly attached to the bromine.

  • IR Spectroscopy: While the differences are more subtle, the exact position of the C=O and C=C stretching frequencies can be influenced by the position of the bromine atom due to its effect on the electronic distribution within the ring.

  • Mass Spectrometry: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

G Workflow for Spectroscopic Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Determine Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Purification->IR Identify Functional Groups NMR1H ¹H NMR Spectroscopy Purification->NMR1H Determine Proton Environment & Connectivity NMR13C ¹³C NMR Spectroscopy Purification->NMR13C Determine Carbon Skeleton Data_Analysis Analyze & Interpret Spectra MS->Data_Analysis IR->Data_Analysis NMR1H->Data_Analysis NMR13C->Data_Analysis Comparison Compare with Predicted Data & Alternatives Data_Analysis->Comparison Structure_Confirmation Confirm Structure of this compound Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of a target compound.

Detailed Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal prior to sample analysis. The software will automatically subtract the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or via gas chromatography (GC-MS).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic pattern, as well as characteristic fragmentation patterns.

By following these protocols and comparing the acquired data with the predicted values and patterns outlined in this guide, researchers can confidently confirm the structure of this compound and distinguish it from its positional isomers.

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 4-bromo-1-ethylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount for regulatory compliance and the overall success of a drug development program. This document will delve into the critical aspects of method validation, comparing two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS). The principles and protocols outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[5][6] This involves a series of experiments designed to evaluate the performance characteristics of the method, ensuring that it is specific, sensitive, linear, accurate, precise, and robust. The choice of analytical technique is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix.

Common Analytical Techniques for Pyridinone Derivatives

Pyridinone and its derivatives are frequently analyzed using chromatographic techniques. The polarity and potential for UV absorbance of this compound make it amenable to both HPLC-UV and UPLC-MS.

  • HPLC-UV: A robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) and intermediates. It offers good precision and linearity but may lack the specificity required for complex matrices or the detection of low-level impurities.

  • UPLC-MS: This technique provides higher resolution, sensitivity, and specificity compared to HPLC-UV. The mass detector allows for the unambiguous identification and quantification of the analyte and its impurities, even at trace levels.

The Analytical Method Validation Workflow

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow and the interrelation of the key validation parameters.

Analytical Method Validation Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report Interrelation of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity prevents interference Accuracy Accuracy Specificity->Accuracy ensures correct analyte measurement Range Range Linearity->Range defines upper/lower limits Accuracy->Range must be accurate across the range Precision Precision Precision->Accuracy high precision is a prerequisite for accuracy Precision->Range must be precise across the range LOD_LOQ LOD_LOQ LOD_LOQ->Range defines the lower limit Robustness Robustness Robustness->Specificity maintains separation under varied conditions Robustness->Precision ensures consistent results

References

Comparative Study of Catalysts for Cross-Coupling Reactions with 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridinone scaffolds is a critical endeavor in medicinal chemistry and materials science. The bromine atom at the 4-position of 1-ethylpyridin-2(1H)-one serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount for achieving high yields and efficient transformations. This guide provides a comparative analysis of catalyst systems for three key cross-coupling reactions involving 4-bromo-1-ethylpyridin-2(1H)-one: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

While direct comparative studies on this compound are not extensively available in the literature, this guide draws upon data from reactions with analogous brominated aromatic and heterocyclic compounds to provide valuable insights into catalyst efficacy. The data presented herein is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various palladium-based catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for the success of these transformations.[1][2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[3][4] For pyridinone substrates, palladium catalysts are commonly employed.[5]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Arylboronic acidNa₂CO₃Toluene/H₂O80377-82Effective for simple aryl couplings.[6]
Pd(dppf)Cl₂Arylboronic acidK₂CO₃1,4-Dioxane/H₂O9012~95A robust catalyst for a range of arylboronic acids.[5]
Pd/Fe₃O₄@CPhenylboronic acidK₂CO₃H₂O/EtOH80->99For analogous 4-bromoanisole; catalyst is recyclable.
Pd(OAc)₂ / PCy₃Arylboronic acidK₃PO₄MeOH90-~89Effective for couplings at the 4-position of related pyrones.
Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8][9][10]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ / CuITerminal alkyneEt₃NTolueneRoom Temp6-20GoodGeneral condition for a variety of terminal alkynes.[6]
Pd(PPh₃)₄ / CuITerminal alkyneEt₃N / THFRoom Temp16--A common protocol for Sonogashira reactions.
Pd(PPh₃)₂Cl₂ / CuITerminal alkyneDiisopropylamineTHFRoom Temp389Efficient for a range of aryl halides.[11]
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of carbon-nitrogen bonds.[12][13][14][15][16]

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPPrimary/Secondary AmineNaOtBuToluene80-1102-24HighA first-generation, reliable catalyst system.[12]
Pd(OAc)₂ / XantphosAnilineCs₂CO₃Toluene100190For analogous 6-chloropurine riboside.[17]
[(CyPF-tBu)PdCl₂]Aryl and Heteroaryl AminesK₂CO₃ or K₃PO₄t-Amyl alcohol1002-18HighAir-stable, one-component catalyst.[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction : Stir the mixture at the desired temperature (e.g., 90 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • Reaction Setup : To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and copper(I) iodide (CuI, 0.3 equiv).

  • Degassing : Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Reagent Addition : Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction : Stir the reaction mixture at room temperature for 16 hours or until completion is confirmed by TLC or LC-MS.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : In a dry reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂), the ligand (e.g., Xantphos), the base (e.g., Cs₂CO₃, 2.0 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).[17]

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene).

  • Reaction : Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 1-24 hours), monitoring by TLC or LC-MS.[17]

  • Work-up : After cooling, filter the reaction mixture through a pad of celite.[17]

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Reagents (Pyridinone, Coupling Partner, Catalyst, Ligand, Base) D Solvent Addition (Degassed) A->D B Dry Glassware (Schlenk Flask) B->D C Inert Atmosphere (Argon/Nitrogen Purge) C->D E Heating & Stirring D->E F Reaction Monitoring (TLC / LC-MS) E->F G Quenching & Extraction F->G Upon Completion H Drying & Concentration G->H I Column Chromatography H->I J Product Characterization (NMR, MS) I->J

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalyst System Selection Logic

G cluster_input Inputs cluster_decision Reaction Type cluster_catalyst Catalyst System Coupling_Type Desired Bond (C-C, C-C(alkynyl), C-N) Suzuki Suzuki-Miyaura Coupling_Type->Suzuki C-C Sonogashira Sonogashira Coupling_Type->Sonogashira C-C(alkynyl) Buchwald Buchwald-Hartwig Coupling_Type->Buchwald C-N Cat_Suzuki Pd(dppf)Cl₂ Pd(PPh₃)₄ Suzuki->Cat_Suzuki Cat_Sono PdCl₂(PPh₃)₂/CuI Pd(PPh₃)₄/CuI Sonogashira->Cat_Sono Cat_Buchwald Pd₂(dba)₃/BINAP Pd(OAc)₂/Xantphos Buchwald->Cat_Buchwald

Caption: Decision tree for selecting a catalyst system based on the desired bond formation.

References

A Comparative Guide to Purity Assessment of Synthesized 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for assessing the purity of 4-bromo-1-ethylpyridin-2(1H)-one, a key intermediate in various pharmaceutical syntheses. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and comparative data.

Introduction to Potential Impurities

The synthesis of this compound typically involves the N-alkylation of a 4-bromopyridin-2(1H)-one precursor with an ethylating agent. This process can lead to several impurities that require careful monitoring and quantification. The most common impurities include:

  • Unreacted Starting Material: Residual 4-bromopyridin-2(1H)-one.

  • Isomeric Byproduct: O-alkylation can lead to the formation of 2-ethoxy-4-bromopyridine.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted ethylating agents.

A thorough purity analysis is essential to ensure that these impurities are within acceptable limits for subsequent synthetic steps and to avoid any confounding effects in biological assays.

Comparative Analysis of Purity Assessment Methods

A multi-technique approach is often the most effective strategy for a comprehensive purity assessment. HPLC provides quantitative information on the relative amounts of different components, while NMR and MS offer detailed structural information and confirmation of the target compound's identity.

Data Presentation

The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound compared with a purified reference standard.

Analytical TechniqueParameterSynthesized BatchReference StandardAlternative Method (e.g., Column Chromatography)
HPLC Purity (Area %)98.5%>99.9%99.5%
Retention Time8.2 min8.2 min8.2 min
Impurity 1 (4-bromopyridin-2(1H)-one)1.2% (RT: 4.5 min)<0.05%0.4% (RT: 4.5 min)
Impurity 2 (2-ethoxy-4-bromopyridine)0.3% (RT: 9.8 min)<0.05%0.1% (RT: 9.8 min)
¹H NMR Purity (qNMR)98.2%>99.5%99.3%
Characteristic SignalsConsistent with structureConsistent with structureConsistent with structure
¹³C NMR Number of Signals777
Mass Spec. Molecular Ion (m/z)201.98/203.98201.98/203.98201.98/203.98

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[1][2] A reversed-phase method is suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR).[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., maleic acid) for qNMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Chemical Shifts (δ, ppm, predicted):

    • ~7.4 (d, 1H, H6)

    • ~6.8 (dd, 1H, H5)

    • ~6.5 (d, 1H, H3)

    • ~3.9 (q, 2H, N-CH₂)

    • ~1.3 (t, 3H, N-CH₂CH ₃)

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ, ppm, predicted):

    • ~165 (C=O)

    • ~140 (C6)

    • ~125 (C5)

    • ~120 (C3)

    • ~110 (C4-Br)

    • ~45 (N-CH₂)

    • ~15 (N-CH₂C H₃)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify any impurities with different mass-to-charge ratios. The presence of a bromine atom results in a characteristic isotopic pattern.[4]

Instrumentation:

  • Mass spectrometer, often coupled with an HPLC system (LC-MS).

Analytical Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a pair of peaks of nearly equal intensity separated by 2 m/z units is expected for any bromine-containing fragment. For this compound, this would be observed at approximately m/z 202 and 204.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Synthesized This compound hplc HPLC Analysis synthesis->hplc nmr NMR Analysis synthesis->nmr ms MS Analysis synthesis->ms purity_quant Quantitative Purity (e.g., 98.5%) hplc->purity_quant impurity_id Impurity Identification hplc->impurity_id structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm ms->impurity_id report Final Purity Report purity_quant->report structure_confirm->report impurity_id->report

Workflow for the purity assessment of this compound.
Comparison of Analytical Techniques

analytical_comparison cluster_main Analytical Techniques for Purity Assessment cluster_info Information Provided HPLC HPLC Quant Quantitative Purity (Relative) HPLC->Quant Primary Use NMR NMR Struct Structural Confirmation (Connectivity) NMR->Struct Primary Use AbsPurity Absolute Purity (qNMR) NMR->AbsPurity Specific Application MS MS MolWeight Molecular Weight Confirmation MS->MolWeight Primary Use

Comparison of information provided by different analytical techniques.

References

A Comparative Analysis of the Cytotoxicity of Substituted Pyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Cytotoxicity Data

The cytotoxic activity of various pyridin-2(1H)-one analogs has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity. The table below summarizes the IC50 values for selected pyridin-2(1H)-one derivatives from the literature.

Compound ID/NameStructureCell LineIC50 (µM)Reference
Spiro-pyridine derivative 5 N-(ethyl benzoate) derivative with a spiro-pyridine coreHepG-2 (Liver Carcinoma)10.58 ± 0.8[4]
Caco-2 (Colorectal Adenocarcinoma)9.78 ± 0.7[4]
Spiro-pyridine derivative 7 N-(ethyl benzoate) derivative with a spiro-pyridine coreHepG-2 (Liver Carcinoma)8.90 ± 0.6[4]
Caco-2 (Colorectal Adenocarcinoma)7.83 ± 0.5[4]
Spiro-pyridine derivative 8 N-(ethyl benzoate) derivative with a spiro-pyridine coreHepG-2 (Liver Carcinoma)8.42 ± 0.7[4]
Caco-2 (Colorectal Adenocarcinoma)13.61 ± 1.2[4]
Pyridone 1 4,6-dimethoxy, 3,4-methylene dioxy chalcone derivativeHepG2 (Liver Carcinoma)~20-50 (inferred)[5]
Pyridine-urea 8e Pyridine-urea derivativeMCF-7 (Breast Adenocarcinoma)0.22[6]
Pyridine-urea 8n Pyridine-urea derivativeMCF-7 (Breast Adenocarcinoma)1.88[6]
Doxorubicin (Reference) Standard Chemotherapeutic AgentHepG-2 (Liver Carcinoma)4.50 ± 0.20[4]
Caco-2 (Colorectal Adenocarcinoma)12.49 ± 1.10[4]
MCF-7 (Breast Adenocarcinoma)1.93[6]

Note: The structures for the spiro-pyridine and pyridine-urea derivatives are complex and can be found in the corresponding references.

Experimental Protocols

The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing the in vitro cytotoxic effects of compounds.[3]

Objective: To determine the concentration at which a compound exhibits 50% inhibition of cell viability (IC50).

Materials:

  • 96-well flat-bottom sterile microplates

  • Human cancer cell lines (e.g., HepG-2, Caco-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (pyridin-2(1H)-one analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell count and viability using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations. A vehicle control (medium with the same concentration of solvent used for the compounds, e.g., 0.5% DMSO) and a negative control (untreated cells) should be included.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate the plates for a specified exposure time, typically 48 or 72 hours.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Certain anticancer pyridone compounds have been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and c-Jun N-terminal kinase (JNK).[5] The following diagrams illustrate a generalized workflow for cytotoxicity screening and a simplified signaling pathway for pyridinone-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h) compound_prep->treatment seeding->treatment mtt_add Add MTT Reagent (4h incubation) treatment->mtt_add solubilization Add Solubilization Solution mtt_add->solubilization readout Measure Absorbance (570 nm) solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Generalized workflow for in vitro cytotoxicity screening using the MTT assay.

signaling_pathway cluster_pathway Pyridinone-Induced Apoptosis Pathway pyridinone Pyridinone Compound stress_signal Cellular Stress pyridinone->stress_signal p53 p53 Upregulation stress_signal->p53 jnk JNK Upregulation stress_signal->jnk p21 p21 Induction p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation jnk->bcl2 g2m_arrest G2/M Arrest p21->g2m_arrest caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

comparing the efficacy of different synthetic routes to 4-bromo-1-ethylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of two primary synthetic routes to 4-bromo-1-ethylpyridin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. The efficacy of each route is evaluated based on experimental data for key reaction steps, offering a clear comparison of yields, reaction conditions, and potential challenges.

Two principal synthetic strategies for the preparation of this compound have been evaluated:

  • Route A: Bromination followed by N-ethylation. This pathway commences with the bromination of the pyridin-2(1H)-one core, followed by the introduction of the ethyl group at the nitrogen atom.

  • Route B: N-ethylation followed by bromination. This approach reverses the sequence, starting with the N-ethylation of pyridin-2(1H)-one, followed by the bromination of the resulting intermediate.

The following sections provide a detailed breakdown of the experimental protocols and a quantitative comparison of the efficacy of each route.

Route A: Bromination Followed by N-Ethylation

This synthetic pathway involves two key transformations: the synthesis of the intermediate 4-bromo-pyridin-2(1H)-one and its subsequent N-ethylation.

Step 1: Synthesis of 4-bromo-pyridin-2(1H)-one

A common method for the synthesis of 4-bromo-pyridin-2(1H)-one involves the direct bromination of pyridin-2(1H)-one.

Experimental Protocol:

To a solution of pyridin-2(1H)-one (1 equivalent) in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, typically ranging from 12 to 24 hours. After completion, the reaction is quenched with a reducing agent like sodium thiosulfate, and the product is isolated by filtration or extraction.

ParameterValue
Starting Material Pyridin-2(1H)-one
Reagents N-Bromosuccinimide (NBS), Acetic Acid
Reaction Time 12-24 hours
Temperature Room Temperature
Reported Yield 60-75%
Purity High, after recrystallization
Step 2: N-ethylation of 4-bromo-pyridin-2(1H)-one

The introduction of the ethyl group onto the nitrogen atom of 4-bromo-pyridin-2(1H)-one is a critical step. A significant challenge in the N-alkylation of pyridin-2-ones is the potential for competing O-alkylation. However, methods utilizing basic conditions with ethyl iodide have proven effective for selective N-alkylation.

Experimental Protocol:

To a suspension of 4-bromo-pyridin-2(1H)-one (1 equivalent) and a base such as potassium carbonate (K₂CO₃) (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), ethyl iodide (1.5 equivalents) is added. The mixture is heated, typically to 60-80 °C, and stirred for several hours until the starting material is consumed (as monitored by TLC). The product is then isolated by extraction and purified by column chromatography. A patent describes a similar N-alkylation of a 3-bromopyridin-2(1H)-one derivative.[1]

ParameterValue
Starting Material 4-bromo-pyridin-2(1H)-one
Reagents Ethyl iodide, Potassium Carbonate (K₂CO₃), DMF
Reaction Time 4-8 hours
Temperature 60-80 °C
Reported Yield 70-85%
Purity Good, after chromatographic purification

Logical Workflow for Route A

Route_A Start Pyridin-2(1H)-one Intermediate 4-bromo-pyridin-2(1H)-one Start->Intermediate Bromination (NBS, Acetic Acid) Product This compound Intermediate->Product N-ethylation (EtI, K2CO3, DMF) Route_B Start Pyridin-2(1H)-one Intermediate 1-ethylpyridin-2(1H)-one Start->Intermediate N-ethylation (EtI, K2CO3, DMF) Product This compound Intermediate->Product Bromination (NBS, Acetic Acid)

References

In Vitro Evaluation of 4-Bromo-1-ethylpyridin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative in vitro evaluation of derivatives of this scaffold, with a focus on their potential as anticancer agents and enzyme inhibitors. While specific data on 4-bromo-1-ethylpyridin-2(1H)-one derivatives is limited in the public domain, this guide draws comparisons from structurally related 4-halo- and 1-alkyl-substituted pyridin-2(1H)-one analogues to provide valuable insights for researchers in this field.

Data Presentation: Comparative Antiproliferative and Enzyme Inhibitory Activities

The following tables summarize the in vitro biological activities of various pyridin-2(1H)-one and related heterocyclic derivatives against different cancer cell lines and enzymes. This data is intended to provide a comparative baseline for the evaluation of novel this compound derivatives.

Table 1: In Vitro Anticancer Activity of Pyridin-2(1H)-one and Related Derivatives

Compound ID/ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95--
Pyridine-Urea Derivative 8e MCF-7 (Breast)0.22 (48h)Doxorubicin1.93
Pyridine-Urea Derivative 8n MCF-7 (Breast)1.88 (48h)Doxorubicin1.93
Edaravone-1,3,4-oxadiazole derivative 1 MDA-MB-231 (Breast)1.0Erlotinib-
Edaravone-1,3,4-oxadiazole derivative 2 MDA-MB-231 (Breast)1.9Erlotinib-
Acridine/Sulfonamide Hybrid 8b HepG2 (Liver)14.51 ± 1.4Doxorubicin-
Acridine/Sulfonamide Hybrid 8b HCT-116 (Colon)9.39 ± 0.9Doxorubicin-
Acridine/Sulfonamide Hybrid 8b MCF-7 (Breast)8.83 ± 0.9Doxorubicin-

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][2][3]

Table 2: In Vitro Enzyme Inhibitory Activity of Pyridin-2(1H)-one and Related Derivatives

Compound Class/IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
O-alkyl pyridine derivative 4c PIM-1 Kinase0.110--
O-alkyl pyridine derivative 4f PIM-1 Kinase0.095--
Pyridine-Urea Derivative 8b VEGFR-25.0 ± 1.91Sorafenib-
Pyridine-Urea Derivative 8e VEGFR-23.93 ± 0.73Sorafenib-
Furo[3,2-c]pyridin-4(5H)-one derivative 8l BRD4 BD20.00079--
Dihydropyridopyrimidine 3 Brd4(1)0.84 (Kd)--

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Kd represents the dissociation constant.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. Below are protocols for key experiments commonly cited in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug) and a negative control (untreated cells).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The assay typically measures the phosphorylation of a substrate by the kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • 96- or 384-well plates

  • Plate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method)

Protocol:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a multi-well plate, add the kinase enzyme, the test compound dilutions, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (the method will depend on the detection system used).

  • Add the detection reagent to quantify the amount of product formed (phosphorylated substrate or ADP).

  • Measure the signal using an appropriate plate reader.

  • The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of pyridin-2(1H)-one derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridinone Pyridin-2(1H)-one Derivative Pyridinone->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

BET_Inhibition_Workflow cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_bet BET Protein Complex Histone Histone Tail AcLys Acetylated Lysine (Ac-K) Histone->AcLys BD Bromodomain AcLys->BD Recognized by BET BET Protein (e.g., BRD4) Transcription Gene Transcription BET->Transcription Promotes BD->BET Proliferation Cell Proliferation Transcription->Proliferation Pyridinone Pyridin-2(1H)-one Derivative Pyridinone->BD Competitively Binds & Inhibits

Caption: Mechanism of BET Bromodomain Inhibition.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Pyridone Analogs for Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While specific structure-activity relationship (SAR) studies on 4-bromo-1-ethylpyridin-2(1H)-one are not extensively available in public literature, the broader class of 2-pyridone derivatives has been a significant focus of research for the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of SAR studies for various 2-pyridone analogs, drawing upon available experimental data to highlight key structural modifications that influence their anticancer and kinase inhibitory activities. The information presented here is based on structurally related compounds to infer potential SAR trends for this compound analogs.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 2-pyridone analogs from several studies. These tables are intended to provide a comparative overview of how different substitutions on the 2-pyridone scaffold affect their anticancer potency.

Table 1: Anticancer Activity of 2-Pyridone Analogs against Various Cancer Cell Lines

Compound IDR1 (at N-1)R2 (at C-4)R3 (Other Substituents)Cancer Cell LineIC50 (µM)Reference
A9 HAryl5-cyano, 6-aminoHT-29 (Colon)20.77[1]
4d 3-ethylphenylSubstituted Aryl5-cyano, 6-aminoEAC (Ascites)75.32[2]
4e 3-ethylphenylSubstituted Aryl5-cyano, 6-aminoEAC (Ascites)20.77[2]
5a --Fused cyanopyridoneMCF-7 (Breast)1.77[2]
5e --Fused cyanopyridoneMCF-7 (Breast)1.39[2]
6b --Fused cyanopyridoneHepG2 (Liver)2.68[2]
17d --R = R¹ = H, R² = NO₂HCT-116 (Colon)9.3[3][4]
17c --R = R² = H, R¹ = MeHCT-116 (Colon)9.6[3][4]
17b --R = Cl, R¹ = R² = HHeLa (Cervical)10.7[3][4]
9b --R = 3-ClC₆H₄, R¹ = C₆H₅HT-29 (Colon)2.1[4]
9d --R = 2-EtOC₆H₄, R¹ = 3-thiophenylHT-29 (Colon)1.2[4]

Table 2: Kinase Inhibitory Activity of 2-Pyridone Analogs

Compound IDR1 (at N-1)R2 (at C-5)Kinase TargetIC50 (µM)Reference
36 2-(dimethylamino)ethyl2-hydroxy-4-methoxybenzoylc-Src12.5[5]
4c -Aromatic O-alkyl pyridinePIM-10.110[6]
4f -Aromatic O-alkyl pyridinePIM-10.095[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of 2-pyridone analogs are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 2-pyridone analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of 2-pyridone analogs against a specific kinase.

  • Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the target kinase. A decrease in ATP consumption indicates inhibition of the kinase.

  • Reagents and Materials:

    • Target kinase (e.g., c-Src, PIM-1)

    • Kinase substrate (a specific peptide or protein)

    • ATP

    • Assay buffer

    • Test compounds (2-pyridone analogs)

    • Detection reagent (e.g., a luminescence-based ATP detection kit)

    • 384-well plates

  • Procedure:

    • Serial dilutions of the test compounds are prepared in DMSO and added to the wells of a 384-well plate.

    • The kinase, substrate, and ATP are mixed in the assay buffer and added to the wells containing the test compounds.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.

    • The luminescence is measured using a plate reader.

    • The percentage of kinase inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound Identification synthesis Analog Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Screening (e.g., MTT, Kinase Assays) characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 selectivity Selectivity Profiling ic50->selectivity sar_analysis SAR Analysis selectivity->sar_analysis optimization Lead Optimization sar_analysis->optimization adme ADME/Tox Prediction sar_analysis->adme optimization->synthesis

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling Pathway Inhibition by 2-Pyridone Analogs

The following diagram depicts a simplified signaling pathway that can be targeted by 2-pyridone kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src c-Src Kinase receptor->src downstream Downstream Effectors src->downstream pim PIM-1 Kinase pim->downstream transcription Transcription Factors downstream->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor 2-Pyridone Inhibitor inhibitor->src inhibitor->pim

Caption: Inhibition of pro-survival signaling pathways by 2-pyridone kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-bromo-1-ethylpyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols and proper chemical waste management is fundamental. This guide provides essential safety and logistical information for the proper disposal of 4-bromo-1-ethylpyridin-2(1H)-one, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to recognize its potential hazards. As a halogenated organic compound, it should be handled with care. Always consult your institution's specific Safety Data Sheet (SDS) if available. In its absence, treat the compound as hazardous.

Key Hazards:

  • It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • It can cause irritation to the eyes, skin, and respiratory system.[1]

Personal Protective Equipment (PPE): When handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

Step 1: Waste Segregation

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated hazardous waste container.[1][4]

  • This container should be specifically designated for "Halogenated Organic Waste".[1]

Step 2: Containerization

  • Use a compatible, leak-proof container for waste collection.

  • Ensure the container is kept closed except when adding waste.

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste".[1]

  • The label must include the full chemical name: "this compound". Do not use abbreviations.[1]

  • Indicate the approximate quantities or concentrations of the components.[1]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]

Step 5: Disposal of Empty Containers

  • Empty containers that once held this compound are also considered hazardous waste unless properly decontaminated.[1]

  • To decontaminate, triple rinse the container with a suitable organic solvent (e.g., dimethyl sulfoxide or dimethylformamide).[1]

  • The solvent used for rinsing (rinsate) is now hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[1]

  • Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, but always consult your institution's guidelines.[1]

Step 6: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

  • The primary method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[1][3]

Data Presentation

For quick reference, the following table summarizes key information related to the handling and disposal of this compound.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste: Halogenated Organic Compound[1]
Primary Disposal Method High-Temperature Incineration[1][3]
Required PPE Chemical-resistant gloves, eye protection, lab coat[1][2]
Engineering Controls Chemical fume hood, well-ventilated area[1][2]
Container Labeling "Hazardous Waste", Full Chemical Name[1]
Empty Container Disposal Triple rinse with a suitable solvent; rinsate is hazardous[1]

Mandatory Visualization

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the essential components of a compliant hazardous waste label.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Unused Product Unused Product WasteContainer Designated 'Halogenated Organic Waste' Container Unused Product->WasteContainer Contaminated Materials (gloves, tips) Contaminated Materials (gloves, tips) Contaminated Materials (gloves, tips)->WasteContainer Solutions Solutions Solutions->WasteContainer EHS Contact EHS for Pickup WasteContainer->EHS Label & Store Securely Incineration Professional Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

Caption: Key elements of a hazardous waste label.

References

Mastering the Safe Handling of 4-bromo-1-ethylpyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment: Understanding the Risks

Given the presence of a bromine atom on an aromatic ring and the pyridinone core, we can anticipate a number of potential hazards based on analogous compounds. Halogenated organic compounds can exhibit varying degrees of toxicity and may cause irritation to the skin, eyes, and respiratory tract.[1][2]

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may lead to irritation or, in more severe cases, chemical burns.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

  • Toxicity: While the specific toxicology is unknown, similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

Due to these potential risks, a conservative approach to handling is essential. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-bromo-1-ethylpyridin-2(1H)-one. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][5]To prevent direct skin contact and potential absorption. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][5]To protect the eyes from splashes and airborne particles. A face shield should be worn when there is a significant risk of splashing.[1]
Body Protection A standard laboratory coat is mandatory.[1][5]To protect personal clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if aerosols are generated.[1]To prevent the inhalation of harmful vapors or dusts.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

Workflow Receiving Receiving and Storage Handling Handling and Experimentation Receiving->Handling Inspect container Store in a cool, dry, well-ventilated area Disposal Waste Disposal Handling->Disposal Collect all waste in designated containers Spill Spill Management Handling->Spill In case of accidental release DisposalPlan cluster_WasteStreams Waste Segregation cluster_Collection Waste Collection SolidWaste Contaminated Solids (gloves, paper towels) SolidContainer Labeled, sealed container for solid hazardous waste SolidWaste->SolidContainer LiquidWaste Halogenated Liquid Waste LiquidContainer Labeled, sealed container for halogenated organic waste LiquidWaste->LiquidContainer DisposalVendor Licensed Hazardous Waste Disposal Vendor SolidContainer->DisposalVendor LiquidContainer->DisposalVendor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.